Technical Documentation Center

3-Chloro-6-fluoro-2-pyrazinecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile
  • CAS: 356783-49-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Halogenated 2-Pyrazinecarbonitriles: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The pyrazinecarbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in several approved therapeutic agents.[1][2] While the specific compound 3-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The pyrazinecarbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in several approved therapeutic agents.[1][2] While the specific compound 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not extensively documented in publicly available literature, this guide leverages data from its close, industrially significant analogs to provide a comprehensive technical overview. By examining the synthesis, reactivity, and applications of key intermediates like 3-Chloropyrazine-2-carbonitrile and 3,6-Dichloropyrazine-2-carbonitrile, we can extrapolate the principles necessary for the synthesis and manipulation of novel derivatives. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of these powerful heterocyclic building blocks.

The Pyrazinecarbonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, an electron-deficient diazine, is a privileged structure in drug discovery due to its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets.[2][3] The introduction of a carbonitrile (-C≡N) group and halogen substituents (Cl, F) dramatically influences the molecule's electronic properties and reactivity, making these derivatives exceptionally versatile synthons.[4][5]

  • The Cyano Group: Serves as a versatile chemical handle. It can be hydrolyzed to a carboxamide, a key feature in drugs like Pyrazinamide, or participate in various cycloaddition and nucleophilic addition reactions.[1]

  • Halogen Substituents: The type and position of halogens are critical for modulating reactivity. In palladium-catalyzed cross-coupling reactions, the C-X bond reactivity follows the general trend of I > Br > Cl > F.[5] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl > Br > I), as the high electronegativity of fluorine powerfully activates the ring toward nucleophilic attack.[2][5] This differential reactivity is a key strategic consideration in multistep syntheses. The inclusion of fluorine, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][6][7]

This strategic combination of functional groups has led to the development of critical medicines, most notably the broad-spectrum antiviral agent Favipiravir , which relies on a substituted pyrazine core.[3]

Structural and Physicochemical Properties of Key Analogs

To understand the potential characteristics of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, it is instructive to compare the known properties of its close relatives. The following table summarizes key data for foundational pyrazinecarbonitrile intermediates.

Property3-Chloropyrazine-2-carbonitrile3,6-Dichloropyrazine-2-carbonitrile3,6-Difluoro-2-pyrazinecarbonitrilePyrazinecarbonitrile (Parent)
CAS Number 55557-52-3[8]356783-16-1356783-28-3[9]19847-12-2
Molecular Formula C₅H₂ClN₃[10]C₅HCl₂N₃[11]C₅HF₂N₃C₅H₃N₃
Molecular Weight 139.54 g/mol [10]173.98 g/mol [11]141.08 g/mol 105.10 g/mol
Melting Point 44-46 °C[8]Not AvailableNot Available18-20 °C[12]
Boiling Point Not AvailableNot AvailableNot Available87 °C / 6 mmHg
Appearance White Powder[13]Not AvailableNot AvailableColorless Liquid / Crystalline Solid[12][14]

Below is a visualization of the chemical structures of these key analogs, including the theoretical structure of the topic compound.

Synthetic Workflow for 3,6-Dichloropyrazine-2-carbonitrile.<[1][2]/i>
Causality Behind Experimental Choices:
  • Step 1 (Regioselective Chlorination): The use of N-Chlorosuccinimide (NCS) is a controlled method for chlorination. The initial amino group directs the chlorination to an adjacent position on the electron-deficient ring.

  • Step 2 (Bromination): N-Bromosuccinimide (NBS) is subsequently used to introduce a bromine atom. Bromine is often introduced as it is a better leaving group than chlorine in the subsequent palladium-catalyzed cyanation step, demonstrating strategic halogen management. [5]* Step 3 (Palladium-Catalyzed Cyanation): This is a powerful and robust method for installing the nitrile group, converting the more reactive C-Br bond to a C-CN bond. [15]* Step 4 (Sandmeyer Reaction): This classic transformation converts the primary amino group into a chloro group via a diazonium salt intermediate. This is a highly reliable method for replacing an amino group with a halogen, avoiding harsh conditions that might affect other parts of the molecule. [1][2]This synthetic route notably avoids hazardous reagents like POCl₃, which is a significant process safety improvement. [1][16]

Detailed Laboratory Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

Disclaimer: This protocol is an amalgamation of published procedures and should only be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions. [2][13][15]

  • Chlorination: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., DMF), add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis shows complete consumption of the starting material.

  • Bromination: To the resulting mixture, add N-Bromosuccinimide (1.1 eq) and continue stirring at room temperature for another 12-24 hours.

  • Work-up & Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the halogenated aminopyrazine intermediate.

  • Cyanation: In a sealed vessel, combine the purified intermediate (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a degassed solvent such as DMF. Heat the reaction to 80-100 °C for 4-8 hours.

  • Work-up & Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Purify the crude product via column chromatography.

  • Sandmeyer Reaction: Dissolve the resulting aminopyrazinecarbonitrile (1.0 eq) in aqueous HCl at 0 °C. Add a solution of Sodium Nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes, then add this diazonium salt solution to a stirring solution of Copper(I) Chloride (1.5 eq) in concentrated HCl at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Work-up: Extract the final product, 3,6-Dichloropyrazine-2-carbonitrile, with an organic solvent. Dry, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Application in Drug Discovery: The Synthesis of Favipiravir

3,6-Dichloropyrazine-2-carbonitrile is not the final drug but a pivotal intermediate. Its true value is realized in its efficient conversion to APIs like Favipiravir. This conversion hinges on the differential reactivity of the two chlorine atoms and the subsequent transformations of the nitrile group.

Conversion of Intermediate to Favipiravir API.<[1][3]/i>
Protocol for Favipiravir Synthesis from Dichloro-intermediate:
  • Nucleophilic Fluorination: To a solution of 3,6-dichloropyrazine-2-carbonitrile in a polar aprotic solvent (e.g., DMSO), add potassium fluoride (KF). Heat the mixture to facilitate the SNAr reaction, selectively replacing one of the chlorine atoms with fluorine. [1]The choice of which chlorine is replaced can depend on steric and electronic factors, often requiring careful optimization.

  • Hydrolysis and Hydroxylation: The resulting fluoro-chloro intermediate is then treated with a mixture of 1,4-dioxane and water containing sodium bicarbonate (NaHCO₃). [1]Heating this mixture achieves two crucial transformations simultaneously: the hydrolysis of the nitrile group to a carboxamide and the nucleophilic substitution of the remaining chlorine atom with a hydroxyl group, yielding Favipiravir.

Safety and Handling

Halogenated pyrazinecarbonitriles are classified as harmful and irritants. Proper handling is mandatory to ensure laboratory safety. [14][17]

Hazard Category Precautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [14][17][18]Avoid generating dust or aerosols. Use only in a well-ventilated area or chemical fume hood. [19]
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage. [14][18]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles with side shields. [19][20]
Storage Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. [14][21]Incompatible with strong oxidizing agents, acids, and bases. [14][22]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [14][17]|

Conclusion and Future Outlook

While a dedicated body of literature for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is sparse, a thorough understanding of its analogs provides a robust framework for its synthesis and potential application. The principles of regioselective halogenation, palladium-catalyzed reactions, and nucleophilic aromatic substitution are directly applicable. By leveraging the differential reactivity of chloro and fluoro substituents, researchers can strategically design synthetic routes to this and other novel pyrazinecarbonitrile derivatives. The continued exploration of this chemical space is poised to yield new therapeutic agents with enhanced efficacy and novel mechanisms of action.

References

  • ChemSrc. (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]

  • Mol-Instincts. (2025). 3-amino-6-chloro-2-pyrazinecarbonitrile. [Link]

  • PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile. [Link]

  • NextSDS. (n.d.). 3,6-Difluoro-2-pyrazinecarbonitrile — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • LookChem. (n.d.). 3-amino-6-chloro-5-(ethylamino)-2-Pyrazinecarbonitrile Safety Data Sheets(SDS). [Link]

  • PubChem. (n.d.). 3,6-Dichloropyrazine-2-carbonitrile. [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-6-fluoropyrazine-2-carbonitrile

Abstract: 3-chloro-6-fluoropyrazine-2-carbonitrile is a halogenated heterocyclic compound belonging to the pyrazinecarbonitrile class. This molecular scaffold is of significant interest to researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-chloro-6-fluoropyrazine-2-carbonitrile is a halogenated heterocyclic compound belonging to the pyrazinecarbonitrile class. This molecular scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide range of biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] The precise arrangement of chloro, fluoro, and nitrile substituents on the pyrazine ring imparts unique electronic and steric properties, making it a valuable building block for creating complex molecular architectures, including analogues of antiviral agents.[3][4] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of 3-chloro-6-fluoropyrazine-2-carbonitrile, offers detailed, field-proven protocols for the experimental determination of critical parameters, and outlines essential safety and handling procedures.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity. While specific experimental data for 3-chloro-6-fluoropyrazine-2-carbonitrile is not extensively published, we can consolidate its identity from chemical databases and supplier information.

IdentifierValueSource
IUPAC Name 6-Chloro-3-fluoropyrazine-2-carbonitrile[3]
Synonyms Fluoropyrazine-2-carbonitrile, 6-chloro-3-[3]
CAS Number Not Available (N/A)[3]
Molecular Formula C₅HClFN₃[3]
Molecular Weight 157.53 g/mol [3]
Canonical SMILES C1=C(N=C(C(=N1)F)C#N)Cl
InChI Key Not Publicly Available

Predicted and Inferred Physicochemical Characteristics

In drug discovery and development, a compound's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its physicochemical properties.[5] While experimental data for the title compound is limited, we can infer key characteristics by examining closely related analogues and utilizing computational models.

PropertyPredicted/Inferred ValueSignificance & Expert Commentary
Lipophilicity (LogP) ~1.5 - 2.5 (estimated)LogP, the octanol-water partition coefficient, is a critical measure of a compound's lipophilicity. For oral drug candidates, a LogP value of less than 5 is generally preferred to ensure adequate aqueous solubility and bioavailability.[5] The predicted range suggests moderate lipophilicity, a common feature for compounds designed to cross cellular membranes. This value is an estimate based on analogues like 3,6-dichloropyrazine-2-carbonitrile (XLogP3: 1.9) and 3,6-difluoropyrazine-2-carbonitrile (XLogP3: 0.7).[6][7]
Aqueous Solubility LowThe pyrazine core combined with halogen substituents typically results in low aqueous solubility. Analogues like 3-chloropyrazine-2-carbonitrile are noted for their poor solubility in water.[8][9] This is a critical parameter to determine experimentally, as low solubility can hinder bioassay performance and limit bioavailability.[10]
Acidity/Basicity (pKa) Non-ionizable (predicted)Based on the predicted pKa of the related 3-chloropyrazine-2-carbonitrile (-5.41), the pyrazine nitrogens are extremely weak bases due to the electron-withdrawing effects of the chloro and nitrile groups.[11] Therefore, this compound is not expected to ionize within the physiological pH range (1-8), meaning its solubility will not be significantly modulated by pH changes in the gastrointestinal tract.
Physical State White to off-white solidInferred from related pyrazinecarbonitriles, which are typically crystalline solids at room temperature.[11]
Melting Point Not AvailableThe melting point of the analogue 3-chloropyrazine-2-carbonitrile is 45-47°C, while that of 6-chloropyrazine-2-carbonitrile is 24-26°C.[11][12] The title compound's melting point is expected to be in a similar range, but must be determined experimentally.
Boiling Point Not AvailableThe predicted boiling point for 3-chloropyrazine-2-carbonitrile is 264.1±35.0 °C.[11] Due to its solid nature, experimental determination would likely be performed under reduced pressure to prevent decomposition.

Spectroscopic Profile for Structural Verification

For researchers synthesizing or handling this compound, structural confirmation is key. While a specific spectrum for 3-chloro-6-fluoropyrazine-2-carbonitrile is not in the public domain, the data for the closely related and commercially available 3-chloropyrazine-2-carbonitrile serves as an authoritative reference point.

Reference Data: 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) [11][13]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, 1H, J = 2.4 Hz), 8.88 (d, 1H, J = 2.4 Hz).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.67, 147.97, 144.26, 129.87, 114.66.

  • Infrared (IR) (KBr, cm⁻¹): 3088 (aromatic C-H stretch), 2242 (C≡N stretch), 1377 (C=C stretch).

  • Mass Spectrometry (MS) (ESI) m/z: 140.3 [M+H]⁺, 142.3 [M+H+2]⁺.

Expert Note: The presence of both chlorine and fluorine in the title compound will introduce more complex splitting patterns in the proton and carbon NMR spectra due to H-F and C-F coupling. The mass spectrum will show a characteristic isotopic pattern for one chlorine atom.

Experimental Protocols for Core Property Determination

The absence of published experimental data necessitates robust and reliable methods for in-house characterization. The following protocols are designed to be self-validating and reflect best practices in pharmaceutical research.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound involves sequential analysis of its fundamental properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties A Obtain Compound B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Determine Aqueous Solubility (Shake-Flask Protocol) C->D If Purity >95% E Determine Lipophilicity (LogP Shake-Flask Protocol) C->E If Purity >95% F Measure Melting Point C->F If Purity >95%

Caption: Workflow for Physicochemical Profiling.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the concentration of a compound in a saturated solution at equilibrium, providing a true representation of its intrinsic solubility, which is vital for predicting oral absorption. This method is more time-consuming than kinetic assays but less prone to artifacts from compound precipitation out of organic co-solvents.[14]

G A 1. Preparation Add excess solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4). B 2. Equilibration Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A->B C 3. Phase Separation Filter the suspension through a low-binding 0.22 µm syringe filter to remove undissolved solid. B->C D 4. Quantification Analyze the clear filtrate using a validated HPLC-UV method against a standard curve of the compound. C->D E 5. Calculation Determine the concentration in mg/mL or µM from the standard curve. D->E

Caption: Experimental Workflow for Shake-Flask Solubility.

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a stock solution of 3-chloro-6-fluoropyrazine-2-carbonitrile in a suitable organic solvent (e.g., DMSO, Acetonitrile). Create a series of dilutions in the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to generate a standard curve for HPLC-UV analysis. The final concentration of the organic solvent should be kept low (<1%) to not influence the analysis.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer.

  • Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.[14]

  • Filtration: After equilibration, allow the suspension to settle for 30 minutes. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The choice of a low-binding filter membrane is critical to prevent loss of the analyte.[10]

  • Analysis: Dilute the clear filtrate with the mobile phase if necessary and inject it into a calibrated HPLC-UV system.

  • Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

Causality: This method directly measures the partitioning of a compound between two immiscible phases, octanol and water, which serves as a classic model for partitioning between lipidic cell membranes and aqueous extracellular fluid.[5] It is a foundational experiment in medicinal chemistry for assessing a molecule's lipophilicity.

G A 1. Pre-saturation Shake equal volumes of 1-octanol and water together for 24h to pre-saturate each phase. B 2. Dosing Add the compound (from a stock solution) to the biphasic system. The initial concentration in one phase should be known. A->B C 3. Equilibration Agitate the mixture gently for several hours to allow for partitioning without forming an emulsion. B->C D 4. Phase Separation Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers. C->D E 5. Quantification Carefully sample each layer and determine the compound's concentration in both the octanol and aqueous phases via HPLC-UV. D->E F 6. Calculation LogP = log10([Concentration]octanol / [Concentration]aqueous) E->F

Caption: Experimental Workflow for Shake-Flask LogP.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and water in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each solvent is saturated with the other, which is critical for accurate results.

  • Compound Addition: In a glass vial, add a known volume of the pre-saturated 1-octanol and pre-saturated water (e.g., 2 mL of each). Add a small amount of the compound from a concentrated stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and shake or rotate it gently for 2-4 hours at a constant temperature. Vigorous shaking should be avoided to prevent emulsion formation.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-20 minutes to achieve a sharp separation between the two layers.

  • Sampling and Analysis: Carefully remove an aliquot from the top (octanol) layer and the bottom (aqueous) layer. Dilute each aliquot appropriately and analyze by a validated HPLC-UV method to determine the concentration in each phase.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5] The experiment should be repeated at least three times.

Chemical Stability and Safe Handling

For any laboratory chemical, a thorough understanding of its stability and hazards is non-negotiable.

  • Chemical Stability: Based on related compounds, 3-chloro-6-fluoropyrazine-2-carbonitrile is expected to be stable under standard ambient conditions (room temperature, protected from light).[15] It should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Materials to avoid include strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the nitrile group or react with the halogenated pyrazine ring.[16]

  • Safe Handling Procedures: The hazard profile of this compound is inferred from safety data sheets of structurally similar chemicals.[15][16][17][18]

    • Hazards: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled.[16][18] It may also cause serious skin and eye irritation.[15][19]

    • Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield.[17]

    • Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17][18]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[19] If swallowed or inhaled, seek immediate medical attention.[17]

    • Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible materials.[15][16]

References

  • Longdom Publishing. (2024).
  • VLOGP. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Tokyo Chemical Industry Co., Ltd. (2024). SAFETY DATA SHEET: 3-Chloro-2-fluorobenzonitrile.
  • PMC. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 3-Chloropyrazine-2-carbonitrile.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Thermo Fisher Scientific. (2011).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Chloropyrazine-2-carbonitrile.
  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 6-Chloro-2,3-difluorobenzonitrile.
  • Sigma-Aldrich. (n.d.).
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • National Institute of Standards and Technology. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • BOC Sciences. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • Pharmaffiliates. (n.d.). Product Name : 6-Chloro-3-fluoropyrazine-2-carbonitrile.
  • BenchChem. (2025). The Pivotal Role of Pyrazinecarbonitrile in Modern Organic Synthesis: Applications in Drug Discovery and Development.
  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Hangzhou Cherry Pharmaceutical Technology Co., LTD. (n.d.). 3-Chloropyrazine-2-carbonitrile, CAS No.:55557-52-3.
  • ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3.
  • ChemSynthesis. (2025). 3-amino-6-chloro-2-pyrazinecarbonitrile - 17231-50-4.
  • PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile.
  • ChemicalBook. (2025). 3-Chloropyrazine-2-carbonitrile | 55557-52-3.
  • MDPI. (2017).
  • PubChem. (n.d.). 3,6-Difluoropyrazine-2-carbonitrile.
  • Guidechem. (2023). What are the Applications and Limitations of 3-Chloropyrazine-2-carbonitrile in Scientific Research?
  • China 3 Chloropyrazine 2 carbonitrile Manufacturers. (n.d.). China 3 Chloropyrazine 2 carbonitrile Manufacturers Factory Suppliers.
  • ChemicalBook. (2025).
  • Sigma-Aldrich. (n.d.). 3-Chloropyrazine-2-carbonitrile | 55557-52-3.
  • UGA Student Affairs. (n.d.). 6-Fluoro-Pyrazine-2-Carbonitrile: A Cutting-Edge Compound.
  • PubChem. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile.
  • PMC. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Sigma-Aldrich. (n.d.). 6-Chloropyrazine-2-carbonitrile | 6863-74-7.
  • LookChem. (n.d.). Cas 6863-74-7,6-chloropyrazine-2-carbonitrile.
  • PubChem. (n.d.). 3,6-Dichloropyrazine-2-carbonitrile.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine-3-carbonitrile.
  • ChemicalBook. (2025). 6-chloropyrazine-2-carbonitrile | 6863-74-7.
  • Sigma-Aldrich. (n.d.). 6-Fluoropyridine-2-carbonitrile 95 3939-15-9.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile: Pathways and Mechanisms

Introduction: The Significance of Substituted Pyrazines in Modern Drug Discovery The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyrazines in Modern Drug Discovery

The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial building block in the design of biologically active molecules.[2] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto the pyrazine ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, in particular, represents a key intermediate in the synthesis of a variety of pharmacologically relevant compounds, including antiviral agents and kinase inhibitors.[2][4] This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of this important building block, tailored for researchers and professionals in the field of drug development.

Strategic Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile: A Two-Step Approach

The most logical and commonly employed synthetic strategy for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile involves a two-step sequence starting from a readily available precursor. This approach allows for the selective introduction of the chloro and fluoro substituents onto the pyrazine ring. The general workflow is outlined below:

Synthesis_Workflow Start Starting Material Step1 Step 1: Chlorination Start->Step1 Intermediate Intermediate (3,6-dichloro-2-pyrazinecarbonitrile) Step1->Intermediate Step2 Step 2: Nucleophilic Fluorination Intermediate->Step2 Product Final Product (3-Chloro-6-fluoro-2-pyrazinecarbonitrile) Step2->Product

Caption: A generalized workflow for the synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

This guide will now delve into the specifics of a plausible and well-documented synthetic route, beginning with the preparation of a dichlorinated intermediate followed by a selective nucleophilic fluorination.

Part 1: Synthesis of the Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile

The initial step involves the dichlorination of a suitable pyrazine precursor. A common starting material for this transformation is 3-hydroxypyrazine-2-carboxamide, which can be converted to 3,6-dichloropyrazine-2-carbonitrile.[5]

Reaction Scheme: Chlorination and Dehydration

Chlorination_Scheme cluster_reactants Reactants cluster_products Product Reactant 3-Hydroxypyrazine-2-carboxamide Product 3,6-Dichloropyrazine-2-carbonitrile Reactant->Product Chlorination & Dehydration Reagent POCl₃, DIEA

Caption: Conversion of 3-hydroxypyrazine-2-carboxamide to 3,6-dichloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The following protocol is a representative procedure for the synthesis of the dichlorinated intermediate.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIEA)

  • Chlorobenzene (solvent)

  • Isopropanol (for workup)

  • Ice water

Procedure:

  • To a stirred mixture of 3-hydroxypyrazine-2-carboxamide and lithium chloride in a suitable reaction vessel, add phosphorus oxychloride.[5]

  • Heat the mixture to approximately 50°C.

  • Slowly add N,N-diisopropylethylamine (DIEA) to the reaction mixture.[5]

  • Increase the temperature to 80°C and maintain for 1 hour.[5]

  • After cooling to around 30°C, carefully quench the reaction by slowly adding the mixture to ice water.[5]

  • Filter the resulting precipitate.

  • Wash the filter cake with isopropanol to yield the crude 3,6-dichloropyrazine-2-carbonitrile as a solid.[5]

Mechanism of Chlorination and Dehydration

The conversion of 3-hydroxypyrazine-2-carboxamide to 3,6-dichloropyrazine-2-carbonitrile involves a complex, multi-step mechanism. The phosphorus oxychloride serves as both a chlorinating and a dehydrating agent.

Chlorination_Mechanism cluster_step1 Step 1: Activation of Hydroxyl and Amide Groups cluster_step2 Step 2: Nucleophilic Attack by Chloride cluster_step3 Step 3: Dehydration and Aromatization A 3-Hydroxypyrazine-2-carboxamide + POCl₃ B Formation of Phosphate Esters and Imidoyl Chlorides (speculative) A->B C Activated Intermediates B->C D Chloride ions (from POCl₃ and LiCl) attack the pyrazine ring and the imidoyl chloride C->D E Chlorinated Intermediates D->E F Elimination of water and other byproducts E->F G 3,6-Dichloropyrazine-2-carbonitrile F->G Fluorination_Scheme cluster_reactants Reactants cluster_products Product Reactant 3,6-Dichloropyrazine-2-carbonitrile Product 3-Chloro-6-fluoro-2-pyrazinecarbonitrile Reactant->Product Nucleophilic Fluorination Reagent KF

Caption: Selective fluorination of 3,6-dichloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

This protocol is a representative procedure for the selective fluorination. [2] Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium fluoride (KF)

  • A suitable high-boiling point aprotic polar solvent (e.g., DMSO, DMF, or Sulfolane)

Procedure:

  • To a solution of 3,6-dichloropyrazine-2-carbonitrile in an appropriate solvent, add potassium fluoride (KF). [2]2. Heat the reaction mixture to a specified temperature (typically elevated temperatures are required for this type of fluorination).

  • Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Fluorination (SNAr)

The fluorination proceeds via a classic SNAr mechanism, which involves the formation of a Meisenheimer complex.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Departure of Leaving Group cluster_step3 Step 3: Aromatization A 3,6-Dichloropyrazine-2-carbonitrile + F⁻ B Formation of Meisenheimer Complex (stabilized by resonance) A->B C Meisenheimer Complex B->C D Elimination of Chloride ion C->D E Intermediate D->E F 3-Chloro-6-fluoro-2-pyrazinecarbonitrile E->F

Caption: The SNAr mechanism for the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

The regioselectivity of the fluorination (i.e., which chlorine is replaced) is influenced by the electronic effects of the substituents on the pyrazine ring. The electron-withdrawing nitrile group and the second chlorine atom activate the C6 position for nucleophilic attack.

Comparative Summary of Synthesis Steps

StepReaction TypeKey ReagentsTypical SolventTemperatureKey Considerations
1 Chlorination & DehydrationPOCl₃, DIEAChlorobenzene80°CMoisture-sensitive reaction; careful quenching required. [5]
2 Nucleophilic FluorinationKFDMSO, DMFElevatedAnhydrous conditions are often preferred to maximize the nucleophilicity of the fluoride ion. [2]

Conclusion and Future Perspectives

The synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a critical process for the development of new pharmaceuticals. The two-step approach detailed in this guide, involving a chlorination/dehydration followed by a selective nucleophilic fluorination, represents a robust and scalable method for the preparation of this valuable intermediate. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and maximizing yields. As the demand for complex, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical industry, the development of even more efficient and sustainable synthetic routes to key building blocks like 3-Chloro-6-fluoro-2-pyrazinecarbonitrile will remain an active area of research.

References

  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. (n.d.).
  • Fluorinated pyrazine-based D–A conjugated polymers for efficient non-fullerene polymer solar cells.
  • 3-Chloropyrazine-2-carbonitrile synthesis. ChemicalBook. (n.d.).
  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • The Pivotal Role of Pyrazinecarbonitrile in Modern Organic Synthesis: Applications in Drug Discovery and Development. Benchchem. (n.d.).
  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023).
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Benchchem. (n.d.).
  • 3-Chloropyrazine-2-carbonitrile. ChemicalBook. (n.d.).
  • Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof.
  • 3-amino-6-chloro-2-pyrazinecarbonitrile. (n.d.).
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy). RSC Publishing. (n.d.).
  • 6-Fluoro-Pyrazine-2-Carbonitrile: A Cutting-Edge Compound. UGA Student Affairs. (n.d.).
  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. (2022).
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013).
  • Reactive Organic Intermediates
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. (2025).

Sources

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystallographic and X-Ray Diffraction Analysis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the crystallographic and X-ray diffraction characteristics of 3-Chloro-6-fluoro-2-pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the crystallographic and X-ray diffraction characteristics of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. In the absence of publicly available experimental crystallographic data for this specific compound, this document presents a predictive analysis based on established crystallographic principles and data from analogous structures. This guide serves as a robust framework for anticipated experimental outcomes and provides in-depth procedural insights for researchers undertaking the crystallographic analysis of this and similar molecules.

Introduction: The Significance of Structural Insight

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern on the pyrazine ring suggests potential for diverse intermolecular interactions, which are pivotal in determining the solid-state properties of a material. These properties, including solubility, stability, and bioavailability, are of paramount importance in the drug development pipeline. Understanding the precise three-dimensional arrangement of molecules in the crystalline state through single-crystal X-ray diffraction is therefore a critical step in the rational design of new chemical entities.

This guide will delve into the predicted crystallographic parameters of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, outline a detailed experimental protocol for its structural determination, and discuss the interpretation of the resulting data.

Predicted Crystallographic Profile of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Due to the absence of an experimentally determined structure in major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), we present a hypothetical, yet chemically sound, structural model. This model is derived from the analysis of structurally related pyrazine and pyridine derivatives.

Table 1: Predicted Crystallographic Data for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

ParameterPredicted Value
Chemical FormulaC₅HClFN₃
Formula Weight157.55 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.5 Å
b10.2 Å
c8.9 Å
α90°
β110°
γ90°
Volume635 ų
Z4
Density (calculated)1.65 g/cm³

Note: These values are predictive and intended for illustrative purposes. Actual experimental data may vary.

Experimental Protocol for Single-Crystal X-Ray Diffraction

The following section outlines a standard, field-proven methodology for the determination of the crystal structure of a novel compound like 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Protocol:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) to determine the solubility of the compound.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature. This is often the simplest and most effective crystallization technique.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar solvent (the "anti-solvent") in which the compound is sparingly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop and immediately mount them on the goniometer head of the diffractometer.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Step-by-Step Protocol:

  • Mounting and Cooling: The crystal is mounted on the goniometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to ensure good signal-to-noise ratio without overloading the detector.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors, such as absorption.

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic positions.

Step-by-Step Protocol:

  • Structure Solution: The phased diffraction data is used to generate an initial electron density map. This can be achieved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. This process is repeated until the model converges and provides a good fit to the data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of 3-Chloro-6-fluoro-2- pyrazinecarbonitrile Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Report Structural Report CIF->Report

Caption: Experimental workflow for single-crystal X-ray diffraction.

Interpretation of Crystallographic Data

A successful structure determination of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile would provide a wealth of information:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles will reveal the conformation of the molecule in the solid state.

  • Intermolecular Interactions: Analysis of the crystal packing will identify key non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to the stability of the crystal lattice and influence the material's physical properties.

  • Polymorphism: Crystallization under different conditions may lead to different crystalline forms (polymorphs) with distinct properties. A thorough crystallographic study can identify and characterize these polymorphs.

Conclusion

While experimental data for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not yet available in the public domain, this guide provides a comprehensive framework for its crystallographic analysis. The predictive data and detailed protocols herein are designed to assist researchers in the successful determination and interpretation of its crystal structure. Such structural insights are invaluable for advancing the development of new pharmaceuticals and functional materials based on the pyrazine scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC): The world's repository for small-molecule organic and metal-organic crystal structures. [Link][1]

  • Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, metal-organic compounds and minerals. [Link]

  • PubChem: A public database of chemical substances and their properties. [Link][2]

Sources

Foundational

electron density and reactivity profile of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

An In-Depth Technical Guide to the Electron Density and Reactivity Profile of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Density and Reactivity Profile of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1][2] Its inherent electron-deficient nature, a direct consequence of the two 1,4-disposed nitrogen atoms, provides a unique platform for chemical modification and biological interaction.[3][4] This guide focuses on a particularly valuable derivative: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. The strategic placement of three distinct electron-withdrawing groups—a cyano, a chloro, and a fluoro moiety—on this electron-poor core creates a molecule with a highly defined and predictable reactivity profile. Understanding the interplay of these substituents on the ring's electron density is paramount for leveraging this compound as a versatile building block in drug discovery. This document provides a comprehensive analysis of the electronic architecture and resultant chemical reactivity of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, offering field-proven insights and detailed protocols for its strategic deployment in synthesis.

The Electronic Architecture: An Inherently Electron-Deficient Core

The foundational pyrazine ring system is characterized by significantly lower electron density compared to benzene. The two electronegative nitrogen atoms strongly withdraw electron density from the ring's carbon atoms, rendering the entire system susceptible to nucleophilic attack and generally resistant to classical electrophilic substitution.[3][4] The properties of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile are further modulated by its three powerful electron-withdrawing substituents.

1.1. Dissecting the Substituent Effects

The cumulative electronic impact of the nitrile, chlorine, and fluorine substituents profoundly influences the molecule's reactivity.

  • Cyano Group (-C≡N): Positioned at C2, the nitrile group is a potent electron-withdrawing substituent through both the inductive effect (due to the electronegative nitrogen) and the resonance effect (delocalization of the pi-electrons). This effect significantly lowers the electron density of the entire ring, but its influence is most pronounced at the ortho (C3) and para (C6) positions.

  • Halogens (-Cl and -F): Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect, further depleting the pyrazine ring of electron density.[3] Fluorine's superior electronegativity makes its inductive pull stronger than that of chlorine. This heightened electrophilicity at the carbon atoms to which they are attached is a critical determinant of the molecule's reactivity in nucleophilic substitution reactions.[5]

The synergy of these features results in a highly electron-poor aromatic system, primed for specific and selective chemical transformations.

G Pyrazine N C2 N C5 C6 C3 CN Cyano (-CN) Strong -I, -M Effect Pyrazine:C2->CN @ C2 Cl Chloro (-Cl) Strong -I Effect Pyrazine:C3->Cl @ C3 F Fluoro (-F) Very Strong -I Effect Pyrazine:C6->F @ C6 caption Substituent-Induced Electronic Effects

Caption: Electronic influence of substituents on the pyrazine core.

1.2. Computational Analysis: Visualizing Electron Density

To quantitatively predict reactivity, computational modeling using Density Functional Theory (DFT) is the industry standard. A typical protocol involves geometry optimization followed by population analysis to generate a molecular electrostatic potential (MEP) map.

Table 1: Recommended DFT Protocol for Electron Density Analysis

ParameterRecommendationRationale
Method Density Functional Theory (DFT)Provides an excellent balance of computational cost and accuracy for electronic structure calculations.
Functional B3LYPA widely used hybrid functional known for its reliability in predicting electronic properties of organic molecules.[6]
Basis Set 6-311G(2d,2p)A flexible, triple-zeta basis set that provides a robust description of electron distribution.[6]
Software Gaussian, Spartan, etc.Industry-standard quantum chemistry software packages.[6]

A conceptual MEP map of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile would show intense positive potential (blue regions) across the carbon framework of the pyrazine ring, indicating severe electron deficiency and prime sites for nucleophilic attack. Conversely, regions of negative electrostatic potential (red regions) would be localized on the nitrogen lone pairs and the halogens, signifying areas of high electron density.

Reactivity Profile: A Tale of Two Pathways

The electronic landscape of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile dictates two primary, highly selective reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The extreme electron-deficient nature of the ring makes it exceptionally susceptible to SNAr. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility.

Regioselectivity (Cl vs. F): In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. The reaction is therefore fastest at the most electrophilic carbon.[5]

  • Activation: The carbon atoms at C3 and C6 are both activated by the para- and ortho-ring nitrogens, respectively. The powerful cyano group at C2 provides exceptionally strong activation for the C3 position.

  • Electrophilicity: Fluorine's intense inductive effect makes the C6 position highly electrophilic.

  • Leaving Group Ability: While chloride is intrinsically a better leaving group than fluoride, the reactivity order in SNAr on highly electron-deficient rings is often F > Cl > Br > I.[5] This is because the C-F bond's high polarity creates a more potent electrophilic site, accelerating the rate-determining nucleophilic attack.

Therefore, nucleophilic attack is highly favored at the C6 position, leading to the selective displacement of the fluorine atom.

SNAr_Mechanism Reactants 3-Chloro-6-fluoro-2-pyrazinecarbonitrile + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Product 3-Chloro-6-nucleophile-2-pyrazinecarbonitrile + F⁻ Meisenheimer->Product Step 2: Elimination of Fluoride caption S(N)Ar Mechanism Workflow

Caption: Generalized workflow for the S(N)Ar reaction.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the displacement of the fluoro group.

  • Reaction Setup: To a solution of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 eq) in a polar aprotic solvent (e.g., THF, DMF) is added the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).[7]

  • Heating: The reaction mixture is heated to a temperature between 60-100 °C and monitored by TLC or LC-MS.[7]

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The solution is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired 3-chloro-6-amino-2-pyrazinecarbonitrile derivative.[7]

2.2. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds. The key step is the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.

Reactivity and Selectivity (Cl vs. F): The reactivity of halogens in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength and follows the general trend: I > Br > Cl >> F.[5][8] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.

This disparity provides a powerful synthetic tool: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile will undergo selective cross-coupling at the C3 position, leaving the C-F bond at C6 intact. This allows for the introduction of a wide array of substituents (e.g., aryl, alkyl, amino groups) via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-Cl Transmetal Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetal R-B(OH)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for forming a C-C bond at the C3 position.

  • Reagent Preparation: In a reaction vessel, combine 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).[5]

  • Solvent and Degassing: Add a mixture of a solvent (e.g., Toluene, Dioxane) and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-6-fluoro-2-pyrazinecarbonitrile product.[5]

Strategic Value in Drug Discovery

The orthogonal reactivity of the chloro and fluoro substituents makes 3-Chloro-6-fluoro-2-pyrazinecarbonitrile an exceptionally valuable building block.

Table 2: Summary of Reactivity and Synthetic Applications

Reaction TypeReactive SiteRetained GroupSynthetic Outcome
Pd-Catalyzed Cross-Coupling C3-ClC6-FIntroduction of diverse C, N, or O-linked substituents.
Nucleophilic Aromatic Substitution (SNAr) C6-FC3-ClIntroduction of strong nucleophiles (amines, thiols, alkoxides).

This dual reactivity allows for a two-stage diversification strategy:

  • Stage 1 (Cross-Coupling): Introduce a core scaffold element at the C3 position.

  • Stage 2 (SNAr): Further functionalize the molecule by displacing the fluorine at C6 with a different nucleophile.

This stepwise approach enables the rapid generation of compound libraries with diverse functionalities, which is a critical process in lead optimization. The fluorine atom, if retained in the final molecule, can also serve to block metabolic oxidation or enhance binding affinity through favorable electrostatic interactions.

Conclusion

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a sophisticated synthetic intermediate whose utility is rooted in a deep understanding of its electronic properties. The highly electron-deficient pyrazine core, augmented by three powerful withdrawing groups, creates a system with precisely controlled reactivity. The C3-chloro position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the C6-fluoro position is primed for nucleophilic aromatic substitution. This predictable and orthogonal reactivity profile allows medicinal chemists to execute complex synthetic strategies with high selectivity, making it an indispensable tool in the design and development of next-generation therapeutics.

References

  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. (2025). Vertex AI Search.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Experimental and Theoretical Electron Density Analysis of Copper Pyrazine Nitrate Quasi-Low-Dimensional Quantum Magnets. (2016). Journal of the American Chemical Society.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • The Pivotal Role of Pyrazinecarbonitrile in Modern Organic Synthesis: Applications in Drug Discovery and Development. Benchchem.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Benchchem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.

Sources

Exploratory

3-Chloro-6-fluoro-2-pyrazinecarbonitrile: Molecular Weight, Exact Mass Validation, and Synthetic Utility in Antiviral Drug Development

Executive Summary In the landscape of antiviral drug development, the precise characterization of synthetic intermediates is non-negotiable. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS: 356783-49-8) is a highly reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug development, the precise characterization of synthetic intermediates is non-negotiable. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS: 356783-49-8) is a highly reactive, pivotal intermediate—often monitored as Favipiravir Impurity 14—in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705) . As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a data-gathering exercise, but as a foundational step for downstream high-resolution analytical workflows. This whitepaper establishes the causality behind its exact mass and molecular weight metrics, details its role in synthetic pathways, and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodology for its rigorous identification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical synthesis and analysis, distinguishing between Average Molecular Weight (MW) and Monoisotopic Exact Mass is critical.

  • Average Molecular Weight (157.53 g/mol ): Calculated using the terrestrial isotopic abundance of each element. This value is strictly utilized for macroscopic stoichiometric calculations, such as determining the molar equivalents of fluorinating agents required during bulk API synthesis.

  • Monoisotopic Exact Mass (156.9843 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 19F , 14N ). This metric is the cornerstone of HRMS workflows, allowing analysts to differentiate the target compound from isobaric interferences based on sub-part-per-million (ppm) mass defects .

Quantitative Mass Data Summaries

Table 1: Monoisotopic Exact Mass Calculation (HRMS Target) | Element | Primary Isotope | Count | Monoisotopic Mass (Da) | Total Mass Contribution (Da) | | :--- | :---: | :---: | :--- | :--- | | Carbon | 12C | 5 | 12.000000 | 60.000000 | | Hydrogen | 1H | 1 | 1.007825 | 1.007825 | | Chlorine | 35Cl | 1 | 34.968853 | 34.968853 | | Fluorine | 19F | 1 | 18.998403 | 18.998403 | | Nitrogen | 14N | 3 | 14.003074 | 42.009222 | | Total Exact Mass | | | | 156.984303 Da |

Table 2: Average Molecular Weight Calculation (Stoichiometric Target)

Element Standard Atomic Weight ( g/mol ) Count Total Contribution ( g/mol )
Carbon 12.011 5 60.055
Hydrogen 1.008 1 1.008
Chlorine 35.450 1 35.450
Fluorine 18.998 1 18.998
Nitrogen 14.007 3 42.021

| Total Molecular Weight | | | 157.532 g/mol |

Synthetic Utility and Logical Pathway

The synthesis of Favipiravir relies heavily on the regioselective functionalization of the pyrazine ring. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile serves as the critical junction where the fluorine atom is introduced. The causality of this pathway dictates that 3,6-dichloropyrazine-2-carbonitrile undergoes a nucleophilic aromatic substitution (often utilizing KF or F2​ gas) to replace the chlorine at the 6-position with fluorine. The resulting 3-chloro-6-fluoro-2-pyrazinecarbonitrile is subsequently hydroxylated and hydrated to yield the final API .

SyntheticPathway A 2-Aminopyrazine (Starting Material) B 3,6-Dichloropyrazine- 2-carbonitrile A->B Chlorination & Cyanation C 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile (Key Intermediate) B->C Fluorination (KF or F2 gas) D 6-Fluoro-3-hydroxy- pyrazine-2-carbonitrile C->D Hydroxylation E Favipiravir (T-705) (Antiviral API) D->E Hydration (H2O2 / NaOH)

Favipiravir synthetic pathway featuring the 3-Chloro-6-fluoro-2-pyrazinecarbonitrile intermediate.

HRMS Analytical Workflow for Exact Mass Validation

To validate the presence and purity of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, we employ an LC-QTOF-MS (Quadrupole Time-of-Flight) workflow. The logic behind the experimental choices is rooted in the molecule's chemistry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The addition of 0.1% Formic Acid in the mobile phase acts as a proton source, facilitating the formation of the [M+H]+ pseudo-molecular ion.

  • Target m/z Calculation: Neutral Exact Mass (156.9843 Da) + Proton Exact Mass (1.0073 Da) = 157.9916 Da .

  • Stationary Phase: A sub-2-micron ( ) C18 column is selected to provide the ultra-high peak capacity necessary to resolve the fluorinated intermediate from unreacted chlorinated precursors.

LCHRMS cluster_0 Sample Preparation (Self-Validating) cluster_1 UHPLC Separation cluster_2 HRMS Detection (Q-TOF) N1 Weigh 1.0 mg of Analyte N2 Dissolve in ACN/H2O (50:50) Yields 1 mg/mL stock N1->N2 N3 Spike with Internal Standard (Leucine Enkephalin) N2->N3 N4 Dilute to 1 µg/mL (Working Solution) N3->N4 N5 Inject 2 µL onto C18 Column (1.7 µm) N4->N5 N6 Gradient Elution (0.1% Formic Acid / ACN) N5->N6 N7 ESI Positive Mode [M+H]+ Ionization N6->N7 N8 Exact Mass Measurement (Target: m/z 157.9916) N7->N8 N9 Mass Accuracy Check (< 5 ppm Error) N8->N9

LC-HRMS analytical workflow for exact mass validation of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Step-by-Step Self-Validating Methodology

A robust protocol must be a self-validating system. The following methodology incorporates internal checks (lock-mass calibration and system suitability) to guarantee that any mass deviation is a true reflection of the sample, not instrumental drift.

Phase 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution to using the same diluent.

  • Lock-Mass Preparation: Prepare a solution of Leucine Enkephalin in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Causality: Leucine Enkephalin provides a stable, well-characterized reference ion ( m/z 556.2771) that does not interfere with the low-mass region of our target analyte, allowing dynamic correction of the m/z axis during the run.

Phase 2: UHPLC Separation Parameters
  • Column: Install a 2.1×100 mm , C18 column. Maintain column temperature at 40∘C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min .

  • Injection: Inject of the working solution.

Phase 3: HRMS Detection and Data Processing
  • System Suitability Test (SST): Prior to sample analysis, inject a blank (diluent only) to confirm the absence of carryover, followed by a known standard mix to verify retention time stability.

  • Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350∘C . Enable the lock-spray source to infuse the Leucine Enkephalin solution continuously at .

  • Data Extraction: Post-acquisition, extract the Extracted Ion Chromatogram (EIC) for m/z 157.9916 .

  • Validation Check: Apply a narrow mass extraction window of ±5 ppm . Causality: This tight window filters out isobaric background noise, ensuring that only the specific elemental composition ( C5​H2​ClFN3+​ ) is integrated. Calculate the mass error: Error (ppm)=Theoretical Mass(Measured Mass−Theoretical Mass)​×106 . The system is validated if the error is <5 ppm .

Conclusion

The rigorous characterization of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile requires a fundamental understanding of both its macroscopic properties (Molecular Weight: 157.53 g/mol ) and its microscopic identity (Exact Mass: 156.9843 Da ). By implementing a self-validating LC-HRMS workflow grounded in sound physicochemical principles, analytical scientists can confidently monitor this critical intermediate, ensuring the integrity and safety of the final Favipiravir API.

References

  • US Patent 6,800,629 B2.Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22662772, 3-Chloro-6-fluoropyrazine-2-carbonitrile. PubChem. Available at:[Link]

  • Guo, Qi, et al. "The Complete Synthesis of Favipiravir from 2-Aminopyrazine." Chemical Papers, vol. 73, no. 5, 2019, pp. 1043–1051. Springer Link. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporating 3-Chloro-6-fluoro-2-pyrazinecarbonitrile into Kinase Inhibitor Scaffolds

Introduction: The Strategic Value of the Pyrazine Scaffold in Kinase Inhibition The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast family of enzymes impl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast family of enzymes implicated in numerous diseases, most notably cancer.[1][2] Within the medicinal chemist's arsenal, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring appearance in successful drug candidates. The pyrazine ring is one such scaffold, prized for its ability to form key hydrogen bonds within the ATP-binding site of kinases, mimicking the interactions of the natural adenine substrate.[3][4][5]

This guide focuses on a particularly versatile and powerful building block: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile . Its strategic arrangement of functional groups offers a programmable platform for generating diverse libraries of kinase inhibitors. The distinct reactivity of its substituents allows for a controlled, sequential elaboration of a core structure, enabling systematic exploration of the chemical space around the kinase active site.

Rationale for Selection: The Chemical Logic of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

The utility of this reagent is not accidental; it is a product of deliberate chemical design. Understanding the role of each component is critical to exploiting its full potential.

  • The Pyrazine Core: This nitrogen-containing heterocycle is electron-deficient, which activates the ring for certain chemical transformations.[6] Its geometry is ideal for occupying the adenine-binding pocket of most kinases, with the nitrogen atoms often serving as crucial hydrogen bond acceptors, interacting with the "hinge" region of the kinase.[7]

  • The C-3 Chlorine Atom: This is the primary site for initial diversification. The carbon-chlorine bond on an electron-deficient ring is highly susceptible to cleavage via oxidative addition in palladium-catalyzed cross-coupling reactions.[8][9] This makes it the ideal position for introducing aryl and amino moieties that can extend into other regions of the ATP-binding site.

  • The C-6 Fluorine Atom: Fluorine's high electronegativity makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr).[9] However, it is generally less reactive in cross-coupling reactions than chlorine. This differential reactivity is the key to the scaffold's utility, allowing for the functionalization of the C-3 position while leaving the C-6 position intact for a subsequent, distinct chemical transformation. Furthermore, the inclusion of fluorine can enhance metabolic stability and modulate the compound's overall physicochemical properties.

  • The C-2 Cyano Group: The nitrile functionality is a powerful synthetic handle and a valuable pharmacophoric feature.[10] It is a strong hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in the kinase active site. Its linear geometry allows it to probe narrow channels within the protein.

The logical relationship between these features enables a clear synthetic strategy, as illustrated below.

G A 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (Starting Material) B Step 1: C-3 Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) - More reactive C-Cl bond targeted A->B Pd-Catalysis C C-3 Aryl/Amino Substituted Intermediate B->C D Step 2: C-6 Functionalization (e.g., Nucleophilic Aromatic Substitution) - Less reactive C-F bond targeted C->D Nucleophile, Heat E Final Kinase Inhibitor Scaffold (Disubstituted Pyrazine) D->E

Caption: Sequential functionalization strategy for the pyrazine scaffold.

Synthetic Protocols: A Step-by-Step Guide to Scaffold Elaboration

The following protocols are presented as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrate combinations.

Protocol 1: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

This procedure facilitates the formation of a carbon-carbon bond at the C-3 position, displacing the chlorine atom. This is a foundational step for introducing aryl or heteroaryl groups that can occupy the ribose-binding pocket or other hydrophobic regions.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), a palladium catalyst, and a base.

  • Catalyst and Base Selection: The choice of catalyst and base is crucial. A summary of common starting conditions is provided in the table below.

  • Solvent Addition: Add a degassed solvent system via syringe. Common systems include 1,4-dioxane/water or toluene/water mixtures.[11][12]

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsTypical Ratio/Conc.Rationale & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2-10 mol%Pd(PPh₃)₄ is a classic choice, while catalysts with specialized ligands like dppf can offer improved yields for challenging substrates.[8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃2.0-3.0 eqAn aqueous base is required to activate the boronic acid for transmetalation.
Solvent System Dioxane/H₂O (4:1), Toluene/H₂O (4:1)0.1 - 0.5 MThe aqueous phase is essential for the base, while the organic phase solubilizes the reactants.
Temperature 80 - 110 °C-Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 2: C-3 Functionalization via Buchwald-Hartwig Amination

This reaction is paramount for installing amine linkers at the C-3 position, a common structural motif in many Type I and Type II kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and a phosphine ligand to a dry reaction vessel.

  • Reactant Addition: Add 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and a strong, non-nucleophilic base.[13]

  • Ligand and Base Selection: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are generally preferred.[14][15]

  • Solvent Addition: Add a dry, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, cool the mixture, quench carefully with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product via column chromatography.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample ReagentsTypical Ratio/Conc.Rationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%These are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Phosphine Ligand RuPhos, XPhos, BINAP1.1 - 2.0 eq relative to PdBulky ligands promote the reductive elimination step and prevent catalyst decomposition.[13][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 eqA strong base is needed to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[16]
Solvent Toluene, Dioxane0.1 - 0.5 MAnhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Protocol 3: C-6 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

After functionalizing the C-3 position, the less reactive C-6 fluoro group can be displaced by a nucleophile, typically an amine. This reaction often requires more forcing conditions than the initial cross-coupling.[17]

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed vial or pressure vessel, combine the C-3 substituted 6-fluoro-2-pyrazinecarbonitrile intermediate (1.0 eq) with the desired amine nucleophile (2.0-5.0 eq).

  • Solvent and Conditions: The reaction can often be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMSO or NMP. An external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to scavenge the HF byproduct.

  • Reaction Execution: Seal the vessel tightly and heat to a high temperature (typically 120-160 °C). Microwave irradiation can significantly accelerate this transformation.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After cooling, dilute the mixture with water to precipitate the product or extract with an appropriate organic solvent.

  • Purification: Wash the organic layers, dry, concentrate, and purify by column chromatography or recrystallization.

Application in Kinase Inhibition: From Synthesis to Screening

Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. This follows a standard cascade from broad screening to detailed characterization.

G cluster_0 Hit Identification cluster_1 Potency Determination cluster_2 Selectivity Profiling A Synthesized Compound Library B Primary Screen (Single High Concentration, e.g., 1-10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (e.g., 10-point curve) C->D E Determine IC50 Value (Potency) D->E F Kinome Selectivity Profiling (Panel of >100 Kinases) E->F G Assess Off-Target Effects (Selectivity Profile) F->G

Caption: A typical workflow for kinase inhibitor screening and profiling.

Protocol 4: General In Vitro Kinase Assay (ADP-Glo™ Example)

This protocol outlines a general method for determining a compound's inhibitory activity against a specific kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which correlates with enzyme activity.[18]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for an IC₅₀ curve is 10-50 µM.

  • Kinase Reaction:

    • In a white, 384-well plate, add the kinase reaction buffer.

    • Add the test compound from the dilution series.

    • Add the specific kinase and its corresponding substrate.

    • Initiate the reaction by adding ATP. Include "no enzyme" and "vehicle (DMSO)" controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3: Hypothetical Screening Data for a Pyrazine-Based Inhibitor

Kinase TargetIC₅₀ (nM)Notes
Primary Target (e.g., EGFR) 15Potent activity against the intended target.
Off-Target 1 (e.g., VEGFR2) 250Moderate off-target activity, may need optimization.
Off-Target 2 (e.g., CDK2) >10,000Highly selective against this kinase.
Off-Target 3 (e.g., SRC) 1,200Weak off-target activity.

For comprehensive selectivity analysis, it is highly recommended to use commercial services that offer large panels of kinase assays, providing a broad view of a compound's interaction with the human kinome.[19][20][21]

Safety and Handling

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a chemical reagent and should be handled with appropriate care.[22]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

Conclusion

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a high-value building block for the synthesis of kinase inhibitors. The predictable and differential reactivity of its chloro and fluoro substituents allows for a robust and modular approach to library synthesis. By employing well-established cross-coupling and nucleophilic substitution chemistries, researchers can rapidly generate diverse molecular architectures for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for medicinal chemists and drug development professionals to leverage this versatile scaffold in their pursuit of novel therapeutics.

References

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]

  • Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters. Available at: [Link]

  • Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. Available at: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • 3-amino-6-chloro-2-pyrazinecarbonitrile. LookChem. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents.
  • 3,6-Difluoro-2-pyrazinecarbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • 3-chloro-6-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N). PubChemLite. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

Sources

Application

Application Note: Utilization of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile in the Synthesis of Favipiravir (API)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Overview The compound 3-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Overview

The compound 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS: 356783-49-8) serves as a pivotal advanced intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral active pharmaceutical ingredient (API). Favipiravir functions as a purine nucleic acid analog, selectively inhibiting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including Influenza, Ebola, and SARS-CoV-2.

From a synthetic perspective, the pyrazine ring presents unique challenges regarding regioselectivity. The transformation from the precursor (3,6-dichloropyrazine-2-carbonitrile) to Favipiravir relies on a highly orchestrated sequence of nucleophilic aromatic substitution (SNAr), controlled hydration, and selective hydrolysis [1]. The electron-withdrawing cyano group critically activates the pyrazine ring, dictating the electronic and steric environment that allows for the precise installation of the fluorine and hydroxyl pharmacophores.

Workflow N1 3,6-Dichloropyrazine- 2-carbonitrile (Precursor) N2 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile (Key API Intermediate) N1->N2 KF, DMSO, 60°C Regioselective SNAr N3 3-Chloro-6-fluoro- 2-pyrazinecarboxamide (Hydrated Intermediate) N2->N3 H2O2, NaOH, 0°C Radziszewski Hydration N4 6-Fluoro-3-hydroxy- 2-pyrazinecarboxamide (Favipiravir API) N3->N4 NaOH, H2O, 60°C Hydroxyl Substitution

Synthetic workflow to Favipiravir via the 3-Chloro-6-fluoro-2-pyrazinecarbonitrile intermediate.

Quantitative Data & Process Parameters

To ensure reproducibility and scalability, the critical process parameters (CPPs) and expected quantitative outcomes for the three-step API synthesis are summarized below.

StepReaction TypeStarting MaterialReagents & ConditionsExpected YieldIPC Validation Method
1 Nucleophilic Fluorination3,6-Dichloropyrazine-2-carbonitrileKF (spray-dried), DMSO, 60°C, 4h75–82%HPLC (UV 220 nm)
2 Nitrile Hydration3-Chloro-6-fluoro-2-pyrazinecarbonitrile30% H₂O₂, NaOH (aq), EtOH, 0–5°C85–90%TLC / HPLC
3 Hydroxyl Substitution3-Chloro-6-fluoro-2-pyrazinecarboxamideNaOH (aq), H₂O, 60°C, 2h80–88%LC-MS / HPLC

Experimental Protocols & Causality (Self-Validating Systems)

As an application scientist, it is critical to understand why a reaction proceeds, rather than just how to execute it. The following protocols integrate mechanistic causality with self-validating in-process controls (IPCs).

Protocol A: Regioselective Halex Fluorination

Objective: Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

  • Causality: The conversion relies on a Halogen Exchange (Halex) reaction. The bulky cyano group at the C2 position exerts significant steric hindrance on the adjacent C3-chloride. Consequently, the highly electronegative fluoride ion preferentially attacks the less sterically encumbered C6 position. Spray-dried KF is mandatory; trace moisture will heavily hydrate the fluoride ion, destroying its nucleophilicity [2].

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged reactor with anhydrous DMSO (10 volumes) and 3,6-dichloropyrazine-2-carbonitrile (1.0 eq).

  • Add spray-dried potassium fluoride (1.5 eq) in a single rapid portion to minimize atmospheric moisture exposure.

  • Heat the reaction mixture to 60°C under continuous stirring for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot and analyze via HPLC. The disappearance of the starting material peak (<1% area) and the emergence of a single major product peak validates regioselectivity. If a secondary peak (difluorinated byproduct) exceeds 2%, immediately reduce the reactor temperature.

  • Quench the reaction by slowly pouring it into ice-cold water (30 volumes) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Controlled Nitrile Hydration

Objective: Conversion to 3-Chloro-6-fluoro-2-pyrazinecarboxamide.

  • Causality: The cyano group must be hydrated to a primary carboxamide without over-hydrolyzing to a carboxylic acid. The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻), a potent alpha-effect nucleophile that selectively attacks the electrophilic nitrile carbon. The intermediate peroxycarboximidic acid rapidly undergoes intramolecular oxygen transfer to form the stable amide.

Step-by-Step Methodology:

  • Dissolve 3-chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 eq) in ethanol (5 volumes) and cool to 0°C in an ice bath.

  • Add 10% aqueous NaOH (0.2 eq) dropwise, strictly maintaining the internal temperature below 5°C.

  • Slowly add 30% aqueous H₂O₂ (1.2 eq) via an addition funnel over 30 minutes.

  • Self-Validation (IPC): Stir at 0–5°C for 2 hours. Validate completion via TLC (Hexane:EtOAc 3:1). The product spot will be significantly more polar (lower Rf) than the nitrile precursor. Exothermic runaway here will lead to irreversible over-hydrolysis.

  • Neutralize the mixture with 1M HCl to pH 7, extract with ethyl acetate (3 x 10 volumes), and concentrate under reduced pressure.

Protocol C: Selective Hydroxyl Substitution

Objective: Final synthesis of 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir).

  • Causality: The newly formed carboxamide at C2 strongly activates the adjacent C3-chloride via inductive electron withdrawal. Aqueous sodium hydroxide selectively hydrolyzes the C3–Cl bond. The C6–F bond remains entirely intact because the C–F bond is significantly stronger (~485 kJ/mol) than the C–Cl bond (~327 kJ/mol), and C6 lacks the direct ortho-activation provided by the carboxamide group [1].

Step-by-Step Methodology:

  • Suspend 3-chloro-6-fluoro-2-pyrazinecarboxamide (1.0 eq) in water (10 volumes).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60°C for 2 hours.

  • Self-Validation (IPC): Monitor via LC-MS to confirm the complete displacement of the C3-chloride (mass shift corresponding to -Cl +OH).

  • Cool the reaction mixture to room temperature and slowly acidify to pH 2.5 using 1M HCl.

  • Stir the resulting suspension for 1 hour at 5°C to maximize crystallization. The formation of an off-white crystalline solid serves as a visual validation of successful substitution.

  • Filter, wash with cold water, and dry under high vacuum to afford API-grade Favipiravir.

Quality Control & Impurity Profiling

In pharmaceutical manufacturing, unreacted 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a Critical Quality Attribute (CQA). If the hydration and substitution steps do not reach 100% conversion, this compound persists in the final API matrix (frequently cataloged in pharmacopeial standards as Favipiravir Impurity 14 or Impurity 20).

Because of its structural similarity to the API, it can co-crystallize. Strict HPLC monitoring is required to ensure this impurity remains below the ICH Q3A qualification threshold (typically <0.10% or <0.15% depending on the maximum daily dose).

Favipiravir_MOA A Favipiravir (Prodrug) B Intracellular Phosphorylation (HGPRT/Kinases) A->B Cell Entry C Favipiravir-RTP (Active Metabolite) B->C ATP D Viral RdRp Binding C->D Competitive Inhibition E RNA Chain Termination D->E Viral Replication Arrest

Mechanism of Action: Favipiravir intracellular activation and RdRp inhibition pathway.

References

  • Title: The complete synthesis of favipiravir from 2-aminopyrazine Source: Chemical Papers (2019) URL: [Link]

  • Title: US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof Source: Google Patents / Toyama Chemical Co Ltd URL
Method

Catalytic Fluorination Methods for the Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

An Application Note and Protocol Guide Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, a key building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, a key building block in medicinal chemistry. We delve into the primary catalytic strategies employed for this transformation, with a focus on explaining the underlying chemical principles and providing field-tested, step-by-step methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient fluorination techniques. The guide emphasizes catalytic Nucleophilic Aromatic Substitution (SNAr) as the principal pathway, supported by mechanistic insights, comparative data, and process flow diagrams.

Introduction and Strategic Overview

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a valuable intermediate, and its efficient synthesis is of significant interest. The primary challenge lies in the selective introduction of a single fluorine atom onto a dichlorinated pyrazine core.

The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group at the C2 position, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This guide will focus on the catalytic SNAr fluorination of 3,6-dichloro-2-pyrazinecarbonitrile, a readily accessible starting material.[3][4] This halogen exchange (Halex) process offers a direct and industrially scalable route.

We will explore two robust catalytic systems for this transformation:

  • Phase-Transfer Catalysis (PTC): Employing alkali metal fluorides (e.g., KF) with a catalyst to facilitate the transfer of the fluoride anion into the organic phase.

  • Transition-Metal-Free Electrophilic C-H Fluorination: A conceptual alternative involving the direct fluorination of 3-chloro-2-pyrazinecarbonitrile using modern electrophilic fluorinating agents.

This document provides the theoretical grounding and practical protocols necessary to successfully synthesize the target molecule.

Core Method: Catalytic Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for preparing 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is the selective mono-fluorination of 3,6-dichloro-2-pyrazinecarbonitrile.

Principle and Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (F⁻) attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (Cl⁻), forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity.

Regioselectivity: The pyrazine ring is inherently electron-poor. The nitrile group (-CN) at C2 is a potent electron-withdrawing group that strongly activates the ring towards nucleophilic attack. It activates both the adjacent C3 and the para C6 positions. Computational and experimental studies on substituted dichloropyrazines have shown that when a strong electron-withdrawing group is present, nucleophilic attack is preferentially directed to the para position (C5 or C6).[5] Therefore, in 3,6-dichloro-2-pyrazinecarbonitrile, the fluoride nucleophile will selectively attack the C6 position over the C3 position, leading to the desired product.

Precursor Synthesis: 3,6-dichloro-2-pyrazinecarbonitrile

A common route to the starting material involves the chlorination and dehydration of 3-hydroxy-6-bromopyrazine-2-carboxamide or similar precursors using reagents like phosphorus oxychloride (POCl₃).[3] Efficient protocols have also been developed from 2-aminopyrazine to avoid hazardous reagents.[4] For the purposes of this guide, we assume the availability of commercial-grade 3,6-dichloro-2-pyrazinecarbonitrile.

Protocol 1: Phase-Transfer Catalyzed Fluorination

Phase-transfer catalysts are essential for SNAr reactions using alkali fluorides like potassium fluoride (KF). KF has low solubility in the aprotic polar solvents typically used for this reaction. The catalyst, usually a quaternary ammonium salt, forms an ion pair with the fluoride anion, creating a more soluble and "naked" nucleophile in the organic phase, thereby accelerating the reaction.[6]

Experimental Protocol:

  • Reagent Preparation:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dichloro-2-pyrazinecarbonitrile (10.0 g, 57.5 mmol).

    • Add spray-dried potassium fluoride (KF) (6.7 g, 115 mmol, 2.0 equiv.). Note: KF must be rigorously dried to ensure high reactivity.

    • Add the phase-transfer catalyst, Tetrabutylammonium Fluoride (TBAF) (catalytic amount, ~0.5 mol%) or Tetrabutylammonium Chloride (TBACl) (1.6 g, 5.75 mmol, 0.1 equiv.).

    • Add anhydrous Dimethylformamide (DMF) (100 mL).

  • Reaction Execution:

    • Purge the flask with nitrogen for 10 minutes.

    • Heat the reaction mixture to 60-80°C with vigorous stirring.[3] The exact temperature may require optimization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly pouring the mixture into 300 mL of ice-cold water.

    • Extract the aqueous phase with methyl tert-butyl ether (MTBE) or ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield 3-Chloro-6-fluoro-2-pyrazinecarbonitrile as a solid.

Diagram: Workflow for Phase-Transfer Catalyzed Fluorination

A schematic representation of the key steps in the synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile via the PTC-SNAr method.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Combine: - 3,6-Dichloropyrazine-2-carbonitrile - Anhydrous KF - Phase-Transfer Catalyst - Anhydrous DMF heat Heat to 60-80°C under N2 atmosphere reagents->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench with ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile purify->product

Alternative Strategy: Catalytic C-H Fluorination

While SNAr is the most direct route, modern catalytic methods offer a conceptual alternative: direct C-H fluorination of 3-chloro-2-pyrazinecarbonitrile. This "late-stage" fluorination approach is a highly active area of research.[7][8]

Principle and Mechanistic Considerations

This strategy involves the selective activation of a C-H bond at the C6 position and its subsequent conversion to a C-F bond. This is challenging due to the high bond dissociation energy of aromatic C-H bonds. Catalysis is mandatory.

  • Transition-Metal Catalysis: Palladium-catalyzed C-H activation is a common strategy.[2][9] The reaction typically involves an oxidant and an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄). The catalyst facilitates the cleavage of the C-H bond and subsequent C-F bond formation via reductive elimination from a high-valent metal-fluoride intermediate.[10][11]

  • Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive radical intermediates capable of abstracting a hydrogen atom, followed by fluorine transfer from a reagent like Selectfluor® or NFSI.[12][13][14]

Regioselectivity: Directing the fluorination specifically to the C6 position in the presence of other C-H bonds (e.g., at C5) is a significant challenge and would likely depend on the specific catalytic system and electronic biases of the substrate.

Protocol 2: Conceptual Palladium-Catalyzed C-H Fluorination

This protocol is presented as a representative, state-of-the-art method based on established principles of palladium-catalyzed C-H fluorination of heteroaromatics.[2][9] Optimization would be required for this specific substrate.

Experimental Protocol:

  • Reagent Preparation:

    • In a glovebox, add 3-chloro-2-pyrazinecarbonitrile (1.0 mmol) to an oven-dried vial.

    • Add Pd(OAc)₂ (0.05 mmol, 5 mol%).

    • Add a suitable ligand (e.g., a biaryl phosphine or a specific directing group ligand if required) (0.1 mmol, 10 mol%).

    • Add Selectfluor® (1.5 mmol, 1.5 equiv.).[1]

    • Add a silver salt co-oxidant, such as AgOAc or Ag₂CO₃ (2.0 mmol, 2.0 equiv.).

    • Add anhydrous solvent (e.g., Acetonitrile or Dichloroethane) (5 mL).

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a pre-heated oil bath at 100-120°C.

    • Stir vigorously for 12-48 hours. Monitor by GC-MS or LC-MS for product formation and potential isomers.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by preparative HPLC or silica gel chromatography to isolate the desired product from isomers and starting material.

Diagram: Catalytic Cycle for Pd-Catalyzed C-H Fluorination

A plausible catalytic cycle for the direct C-H fluorination of an N-heterocycle.

G Pd(II) Pd(II) Palladacycle C-H Activation (Palladacycle) Pd(II)->Palladacycle Substrate Coordination & C-H Activation Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation (Selectfluor®) Pd(IV)-F Pd(IV)-F Intermediate Pd(IV)-F->Pd(II) Reductive Elimination (C-F bond forms) prod_out Product (Ar-F) Pd(IV)-F->prod_out Palladacycle->Pd(IV)-F Oxidation/ Ligand Exchange (Selectfluor®) sub_in Substrate (Ar-H) sub_in->Palladacycle

Comparative Analysis and Data Summary

ParameterMethod 1: Catalytic SNArMethod 2: Catalytic C-H Fluorination
Starting Material 3,6-dichloro-2-pyrazinecarbonitrile3-chloro-2-pyrazinecarbonitrile
Principle Nucleophilic Substitution (Halex)Electrophilic C-H Activation
Fluorinating Agent KF (nucleophilic, inexpensive)Selectfluor® (electrophilic, expensive)
Catalyst System Phase-Transfer Catalyst (e.g., TBAF)Palladium complex + Ligand + Oxidant
Typical Conditions 60-80°C, DMF100-120°C, CH₃CN or DCE
Selectivity High (electronically directed to C6)Potentially challenging (C6 vs. C5)
Atom Economy GoodModerate (requires stoichiometric oxidant)
Scalability Excellent, industrially provenMore suitable for discovery/lab scale
Pros Cost-effective, high selectivity, scalableFewer precursor steps, novel approach
Cons Requires rigorously dry reagentsExpensive reagents, potential isomer issues

Safety and Handling

  • Potassium Fluoride (KF): Highly toxic upon ingestion or inhalation. It is hygroscopic and must be handled in a dry environment. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Selectfluor® (F-TEDA-BF₄): A strong oxidizing agent. Avoid contact with combustible materials. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and are heavy metals. Handle with care and dispose of waste according to institutional guidelines.

  • Solvents (DMF, Acetonitrile): Are toxic and should be handled in a fume hood. DMF is a potential reproductive hazard.

References

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC, National Institutes of Health.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Synergistic Transition Metal and Hydrogen Bonding Phase-Transfer Catalysis Enables Enantioconvergent Allylic Fluorination with KF. Journal of the American Chemical Society. Available at: [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC, National Institutes of Health. Available at: [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. Available at: [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC, National Institutes of Health. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

  • Direct arene C-H fluorination with 18F− via organic photoredox catalysis. CDC Stacks. Available at: [Link]

  • Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Direct arene C-H fluorination with 18F− via organic photoredox catalysis. PMC, National Institutes of Health. Available at: [Link]

  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Royal Society of Chemistry. Available at: [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • 3-amino-6-chloro-2-pyrazinecarbonitrile. Chem-Request.com. Available at: [Link]

  • Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. PMC, National Institutes of Health. Available at: [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryEurope. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC, National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions and byproducts with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Reactions and Byproducts Welcome to the technical support center for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. This guide is desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Reactions and Byproducts

Welcome to the technical support center for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. This guide is designed to provide in-depth, practical advice to help you troubleshoot and optimize your reactions, ensuring high yields and purity. As a key building block in medicinal chemistry, particularly for synthesizing complex heterocyclic compounds, understanding its reactivity is crucial for success.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is showing low yield, with significant starting material remaining. What are the likely causes and how can I fix it?

Answer: Low conversion in SNAr reactions with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is typically rooted in issues with reactivity, solvent choice, or base selection.

Core Directive: Enhancing Electrophilicity and Nucleophilicity

The pyrazine ring is electron-deficient, which facilitates nucleophilic attack.[1][3] However, the reaction's success hinges on a delicate balance.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the nucleophile relatively "bare" and more reactive. They also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]

  • Base Selection: The base's role is often to deprotonate the incoming nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are effective but can have low solubility in organic solvents. Ensure vigorous stirring and consider using a phase-transfer catalyst if solubility is an issue.

    • Organic Bases (e.g., DIPEA, Et₃N): These are highly soluble but are non-nucleophilic "proton sponges." They are excellent for reactions with amine nucleophiles, preventing the base from competing with the desired nucleophile.[5]

  • Temperature: While higher temperatures generally increase reaction rates, they can also promote byproduct formation.[6] It is often best to start at room temperature and slowly increase the temperature, monitoring the reaction by TLC or LC-MS. For many SNAr reactions on this scaffold, temperatures between 80-120°C are common.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low SNAr conversion.

Question 2: I'm observing a second product in my LC-MS analysis with the same mass as my desired product. What is this byproduct and how can I avoid it?

Answer: This is a classic case of regioisomer formation. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile has two potential sites for SNAr: the C-3 position (attached to Cl) and the C-6 position (attached to F). The formation of a regioisomeric byproduct means your nucleophile has displaced the fluorine atom instead of the intended chlorine.

Understanding Halogen Reactivity in SNAr

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[9] The reactivity trend for halogens is often F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate carbanion.[4][5][10]

However, the chlorine at the C-3 position is adjacent to two electron-withdrawing nitrogen atoms and a nitrile group, making it highly activated. The fluorine at C-6 is adjacent to only one nitrogen. This electronic difference generally favors substitution at the C-3 (chloro) position.

Strategies for Maximizing Selectivity:

  • Lower the Temperature: The activation energy for substitution at the more reactive C-3 position is lower. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will heavily favor the kinetic product (C-3 substitution) over the C-6 substitution product.

  • Use a Milder Base: A very strong base can sometimes lead to less selective reactions. Using a base like NaHCO₃ or a hindered organic base like DIPEA can improve selectivity.

  • Solvent Effects: While polar aprotic solvents are standard, subtle changes can influence selectivity. If issues persist in DMSO, trying the reaction in DMF or dioxane may alter the outcome.

ParameterCondition for High Selectivity (Cl displacement)Rationale
Temperature Start at RT, slowly increase to 40-60°CFavors the kinetically preferred product by minimizing energy input that could overcome the activation barrier for F-displacement.
Base Weaker, non-nucleophilic base (e.g., DIPEA, NaHCO₃)Reduces the likelihood of aggressive, non-selective reactions.
Reaction Time Monitor closely and stop upon consumption of starting materialPrevents prolonged heating that could lead to equilibration or formation of the thermodynamic (and potentially undesired) product.
Question 3: My final product shows evidence of nitrile group hydrolysis (e.g., an amide or carboxylic acid peak in the mass spec). How can I prevent this?

Answer: The nitrile group (-C≡N) on the pyrazine ring is susceptible to hydrolysis, especially under basic or acidic conditions, which are common in SNAr workups.[1][11] This side reaction converts the nitrile first to a primary amide (-CONH₂) and then potentially to a carboxylic acid (-COOH).

Mechanism of Nitrile Hydrolysis and Prevention:

Caption: Pathway of nitrile hydrolysis and key prevention tactics.

Key Prevention Protocols:

  • Strict Anhydrous Conditions: Use dry solvents and reagents. While some water is often unavoidable with inorganic bases, minimizing it is key. Consider drying solvents over molecular sieves.

  • Choice of Base: Avoid strong aqueous bases like NaOH or KOH if possible. Use an organic base like DIPEA or a carbonate base like K₂CO₃ or Cs₂CO₃, which are less hydrolytically active.[5]

  • Careful Workup: During the reaction workup, avoid prolonged exposure to strong aqueous acid or base. If an aqueous wash is necessary, use a mild solution (e.g., saturated NaHCO₃) and perform the extraction quickly at a low temperature.

  • Temperature Control: Hydrolysis is often accelerated by heat.[12] Maintain the lowest effective temperature during the reaction and cool the mixture before workup.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile? A: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14][15] It is sensitive to moisture, which can lead to degradation or hydrolysis of the nitrile group over time.[13][16] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

Q: Between the chlorine at C-3 and the fluorine at C-6, which is the better leaving group in a typical SNAr reaction? A: This is a nuanced question. While fluorine is generally more activating for SNAr due to its high electronegativity, chlorine is often a better leaving group in the second, fast step of the reaction (expulsion from the Meisenheimer intermediate).[4][10] For this specific molecule, the electronic environment is the deciding factor. The C-3 position is flanked by two nitrogens and a nitrile, making it significantly more electron-deficient and activated towards nucleophilic attack than the C-6 position. Therefore, substitution of the chlorine is kinetically favored and more commonly observed under controlled conditions.

Q: What are the best analytical techniques to monitor my reaction and identify byproducts? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides information on the retention time (polarity) and mass of all components in the mixture. This allows you to track your product formation and immediately identify potential byproducts like regioisomers (same mass, different retention time) or hydrolyzed species (different mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H, ¹³C, and ¹⁹F NMR will unambiguously confirm the structure and identify the position of substitution.

References

  • Ingham, R. J., Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. Retrieved from [Link]

  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 3-amino-6-chloro-2-pyrazinecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Retrieved from [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-6-fluoropyrazine-2-carbonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 3,6-Difluoro-2-pyrazinecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

  • Ather, A. Q., et al. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Retrieved from [Link]

Sources

Optimization

chromatography purification methods for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Welcome to the Technical Support Center for the isolation and chromatography purification of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and chromatography purification of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical mechanisms that govern the behavior of halogenated pyrazine derivatives during purification.

This compound is a critical intermediate in the synthesis of antiviral agents (such as Favipiravir) and presents unique chromatographic challenges due to its heterocyclic nature and the subtle electronic effects of its halogen substituents[1].

Part 1: Core Purification Workflow

G Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous quench / Organic extract) Start->LLE Quench & Extract DryLoad Sample Preparation (Dry loading on Silica) LLE->DryLoad Concentrate Flash High-Surface-Area Silica Flash Chromatography (>700 m²/g) DryLoad->Flash Load onto column Fractions Fraction Collection & TLC/UV Analysis Flash->Fractions Elute (Gradient) Pure Concentration & Isolation (Pure Oily Product) Fractions->Pure Pool pure fractions

Fig 1. End-to-end flash chromatography workflow for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Part 2: Troubleshooting & FAQs

Q1: Why does 3-Chloro-6-fluoro-2-pyrazinecarbonitrile co-elute with structurally similar precursors (e.g., 3-chloro-2-pyrazinecarbonitrile) on standard silica columns? Causality & Solution: Pyrazine's heterocyclic chemistry yields complex separation kinetics due to varying hydrogen-bonding interactions between the ring nitrogens and the stationary phase's silanol groups. The addition of a fluorine atom alters the dipole moment only slightly compared to the des-fluoro precursor. Standard flash silica (typically 500 m²/g surface area, 60Å porosity) lacks the retentive capacity to resolve these micro-differences[2]. Action: Upgrade your stationary phase to high-surface-area silica (>700 m²/g). The increased surface area provides exponentially more interaction sites, amplifying the subtle differences in affinity and significantly improving peak resolution[2].

Q2: Which mobile phase system yields the highest purity for this specific compound? Causality & Solution: Because 3-chloro-6-fluoro-2-pyrazinecarbonitrile isolates as a colorless oily product[1], it is highly soluble in organic solvents. Using a highly polar mobile phase will cause the compound to elute in the void volume. Literature validates two highly effective, self-validating mobile phase systems for this compound[1]:

  • Toluene : n-Hexane (3:1): This is the superior choice if your primary impurities are other halogenated aromatics. The toluene induces π−π stacking interactions with the pyrazine ring, offering an orthogonal separation mechanism to standard dipole-dipole interactions.

  • n-Hexane : Ethyl Acetate (10:1): A classic normal-phase system ideal for separating the product from highly polar degradation products (like hydrolyzed amides).

Q3: My compound is streaking on the column, resulting in broad elution bands and poor recovery. How do I correct this? Causality & Solution: Streaking in pyrazinecarbonitriles usually occurs due to two factors: overloading the column or improper sample loading. Liquid loading an oily product in a strong solvent (like pure EtOAc or DCM) disrupts the initial equilibrium at the column head, causing the band to spread before separation begins. Action: Implement dry loading . Dissolve the crude oil in a minimum amount of volatile solvent, mix it with a small amount of silica (1:2 to 1:3 ratio of sample to silica), and evaporate the solvent completely to a free-flowing powder. Load this powder onto the head of the column. This ensures a perfectly flat, narrow injection band.

DecisionTree Issue Issue: Poor Resolution / Co-elution CheckSilica Is Silica Surface Area >700 m²/g? Issue->CheckSilica UpgradeSilica Action: Upgrade to High-Surface-Area Silica CheckSilica->UpgradeSilica No CheckSolvent Check Mobile Phase Selectivity CheckSilica->CheckSolvent Yes Toluene Switch to Toluene:n-Hexane (3:1) for π-π interactions CheckSolvent->Toluene Halogenated Impurities HexEtOAc Use n-Hexane:EtOAc (10:1) with shallow gradient CheckSolvent->HexEtOAc Polar Impurities

Fig 2. Decision matrix for resolving co-elution during halo-pyrazinecarbonitrile purification.

Part 3: Quantitative Data Summaries

To ensure reproducibility, compare your chromatographic parameters against the validated data below, derived from established pyrazine purification protocols[1][2].

Parametern-Hexane : EtOAc SystemToluene : n-Hexane SystemRationale / Causality
Optimal Ratio 10:1 (Isocratic or shallow gradient)3:1 (Isocratic)Maintains low polarity to prevent the oily pyrazine from eluting too rapidly[1].
Stationary Phase Silica Gel (>700 m²/g)Silica Gel (>700 m²/g)Maximizes theoretical plates for resolving des-fluoro impurities[2].
Detection Wavelength 254 nm (UV)280 nm (UV)Toluene absorbs strongly at 254 nm; detection must be shifted to 280 nm or higher when using the Toluene system to prevent baseline saturation.
Product Appearance Colorless Oily ProductColorless Oily ProductThe compound does not readily crystallize at room temperature; expect an oil upon concentration[1].

Part 4: Validated Step-by-Step Methodology

Protocol: Normal-Phase Flash Chromatography of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

This protocol is designed as a self-validating system. Step 4 ensures that if the loading fails, the failure is caught before the entire batch is compromised.

Step 1: Column Preparation

  • Select a high-surface-area silica flash cartridge (>700 m²/g, e.g., Biotage SNAP Ultra or equivalent) sized appropriately for your crude mass (typically a 1:50 sample-to-silica ratio for difficult separations)[2].

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of the chosen weak solvent (e.g., 100% n-Hexane).

Step 2: Dry Loading Preparation

  • Dissolve the crude oily reaction mixture (containing 3-chloro-6-fluoro-2-pyrazinecarbonitrile) in a minimum volume of Dichloromethane (DCM).

  • Add high-surface-area silica gel to the flask in a 1:3 ratio (crude mass to silica mass).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved. Critical: Ensure no residual DCM remains, as it will act as a strong solvent and distort the elution band.

Step 3: Loading and Elution

  • Transfer the dry-loaded silica onto the head of the equilibrated column.

  • Begin elution using a gradient of n-Hexane : Ethyl Acetate . Start at 100% n-Hexane for 1 CV, then ramp to 10:1 (n-Hexane:EtOAc) over 3 CVs[1].

  • Maintain the 10:1 isocratic hold until the target compound elutes.

  • Alternative: If utilizing the Toluene : n-Hexane (3:1) method[1], run isocratically from the start, but ensure your UV detector is set >280 nm to avoid toluene interference.

Step 4: Fraction Analysis & Isolation

  • Monitor elution via UV (254 nm for Hexane/EtOAc).

  • Spot fractions on a TLC plate (Silica gel 60 F254) and develop in the same mobile phase. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile will appear as a distinct UV-active spot.

  • Pool the pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the nitrile group.

  • The final isolated product will present as a colorless oily product[1].

References

  • US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof. Google Patents.
  • Improving Flash Purification of Chemically Related Pyrazines. Ablelab (Biotage Application Note).

Sources

Troubleshooting

solubility issues with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile in organic solvents

A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents Introduction 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a highly functionalized heterocyclic compound, serving as a critical building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents

Introduction

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a highly functionalized heterocyclic compound, serving as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and multiple reaction sites make it an invaluable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4] However, researchers frequently encounter challenges with its solubility in common organic solvents, which can impede reaction kinetics, complicate purification processes, and affect overall yield.

This technical support guide provides an in-depth resource for researchers, scientists, and drug development professionals to navigate and resolve solubility issues with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. We will explore the physicochemical properties governing its solubility, offer practical troubleshooting advice in a question-and-answer format, and provide detailed experimental protocols to systematically enhance dissolution.

Part 1: Physicochemical Profile & Safety Imperatives

A foundational understanding of the molecule's properties is essential for predicting its behavior in different solvent environments. The presence of a polar pyrazine core, a nitrile group (a hydrogen bond acceptor), and two halogen atoms (chloro and fluoro) results in a molecule with moderate polarity and specific intermolecular interaction capabilities.

PropertyValueSource
Molecular Formula C₅HClN₃FN/A (Calculated)
Molecular Weight 157.54 g/mol N/A (Calculated)
Predicted XLogP3 ~1.5Estimated based on similar structures[5]
Appearance Typically a solid at room temperature[6]

Critical Safety Precautions: Before handling, all users must consult the full Safety Data Sheet (SDS). 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and related compounds are classified as hazardous.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[7] Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles with side shields, and a lab coat.[8]

  • Toxicity: These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[9][10] They can cause serious skin and eye irritation.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Chloro-6-fluoro-2-pyrazinecarbonitrile in my reaction solvent. Why is this happening?

A: The solubility of this compound is governed by the principle of "like dissolves like." Its moderate polarity means it may exhibit poor solubility in very non-polar solvents (e.g., hexanes, toluene) or highly polar, protic solvents with strong self-association (e.g., water), unless specific interactions can occur. The crystalline lattice energy of the solid also plays a significant role; a stable crystal structure requires more energy from solvent-solute interactions to be overcome.

Q2: What organic solvents are the best starting points for solubility screening?

A: A pragmatic approach is to screen a panel of solvents with varying polarities and functionalities. We recommend starting with:

  • Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are often the most effective.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Ethers: 1,4-Dioxane, Diethyl Ether (often a poor solvent but useful for precipitation).

  • Alcohols: Isopropanol (IPA), Ethanol (solubility may be limited but can be temperature-dependent).

Q3: The compound seems to dissolve with heating, but crashes out when my reaction mixture cools to room temperature. What can I do?

A: This indicates you have created a supersaturated solution. The increased kinetic energy from heating helps overcome the lattice energy, but the solution is not stable at lower temperatures. To address this, you can either:

  • Maintain the reaction and workup at an elevated temperature.

  • Use a co-solvent system to increase the compound's solubility at room temperature (see Troubleshooting Guide below).

  • Accept the precipitation as a potential final purification/isolation step (crystallization), provided the reaction is complete.

Q4: My compound "oiled out" instead of dissolving, forming a separate liquid phase. What does this mean?

A: "Oiling out" occurs when the solute melts or forms a liquid solvate that is immiscible with the bulk solvent at a given temperature. This is common when trying to dissolve a solute in a hot, poor solvent. The molten or solvated solute is too concentrated to be fully miscible. The best approach is to either add more solvent or introduce a co-solvent in which the compound is more soluble to create a single phase.

Part 3: In-Depth Troubleshooting Guide

This section provides structured workflows for tackling persistent solubility problems.

Scenario: Poor or Incomplete Dissolution in a Single Solvent

If standard isothermal mixing fails to dissolve the compound, a more systematic approach is required. The goal is to introduce energy or modify the solvent system to favor dissolution.

G cluster_0 cluster_1 cluster_2 start Start: Undissolved Solid in Chosen Solvent step1 Apply Gentle Heat (e.g., 40-60 °C) + Sonication/Vigorous Stirring start->step1 q1 Is the solid fully dissolved? step1->q1 yes1 Success! Proceed with experiment. Monitor for precipitation upon cooling. q1->yes1 Yes no1_step1 Strategy 2: Co-Solvency Add a miscible co-solvent with high dissolving power (e.g., DMF, DMSO) in small, incremental amounts (1-5% v/v). q1->no1_step1 No q2 Is the solid fully dissolved? no1_step1->q2 yes2 Success! System is now a binary mixture. Note final solvent ratio. q2->yes2 Yes no2_step1 Re-evaluate primary solvent choice. Consult solubility data and consider a fundamentally different solvent system. q2->no2_step1 No caption Fig 1. Troubleshooting Workflow for Poor Dissolution.

Caption: Fig 1. Troubleshooting Workflow for Poor Dissolution.

Causality Behind the Workflow:

  • Heating and Sonication: This approach increases the kinetic energy of the system. Heat provides the energy needed for solute molecules to break away from the crystal lattice, while sonication uses high-frequency sound waves to create micro-cavitations that physically break apart solid agglomerates, increasing the surface area available for solvation.

  • Co-Solvency: This is a powerful technique where adding a small amount of a second, miscible solvent (a co-solvent) can dramatically increase solubility.[12][13] This phenomenon, sometimes called synergistic solvation, occurs when the co-solvent disrupts the primary solvent's self-association (like the hydrogen-bonding network in alcohols) and/or interacts more favorably with the solute, effectively creating a more hospitable environment for dissolution.[14]

Part 4: Standardized Experimental Protocols

Reproducible data is key. Follow these protocols to systematically evaluate and optimize solubility.

Protocol 4.1: Isothermal Solubility Screening

Objective: To determine the approximate solubility of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile in a panel of single organic solvents at a set temperature.

  • Preparation: Dispense a known mass (e.g., 10 mg) of the compound into separate, labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the first solvent to its respective vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for at least 1-2 hours to ensure equilibrium is approached.

  • Observation: Visually inspect the vial for undissolved solids.

  • Incremental Addition: If solid remains, add another measured aliquot (0.1 mL) of the solvent. Repeat steps 3 and 4.

  • Endpoint: Continue adding solvent aliquots until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat for all solvents in your screening panel.

Protocol 4.2: Identifying a Synergistic Co-Solvent System

Objective: To enhance the solubility in a primary, "poor" solvent by titrating in a "strong" co-solvent.

  • Preparation: Create a slurry by adding an excess amount of the compound to a known volume of the primary (poor) solvent (e.g., 50 mg in 1 mL of isopropanol).

  • Initial Mixing: Stir the slurry vigorously at a constant temperature.

  • Co-Solvent Titration: Using a micropipette or syringe, add a small, precise volume (e.g., 20 µL, representing ~2% v/v) of the strong co-solvent (e.g., DMF).

  • Equilibration: Allow the mixture to stir for 15-30 minutes.

  • Observation: Observe if the amount of undissolved solid has decreased.

  • Continuation: Continue the stepwise addition of the co-solvent, allowing for equilibration after each addition, until complete dissolution is achieved.

  • Analysis: Record the final volume percentage of the co-solvent required. This binary solvent ratio is a good starting point for your reaction or process.

G cluster_0 Poor Solvent System cluster_1 Effective Co-Solvent System Solute {Solute|Crystalline} SolventA1 S1 Solute->SolventA1 Weak Interaction SolventA2 S1 Solute->SolventA2 SolventA3 S1 Solute->SolventA3 Solute_dissolved {Solute|Solvated} CoSolvent S2 Solute_dissolved->CoSolvent Strong Interaction SolventA4 S1 Solute_dissolved->SolventA4 CoSolvent->SolventA4 Disrupts S1-S1 Interactions plus + cluster_1 cluster_1 arrow ---> cluster_0 cluster_0 caption Fig 2. Conceptual Model of Co-Solvency.

Caption: Fig 2. Conceptual Model of Co-Solvency.

Part 5: Illustrative Solubility Data

As of this guide's publication, extensive quantitative solubility data for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not widely available in peer-reviewed literature. However, to provide a practical framework, the table below presents solubility data for a structurally related compound, 6-chloropyridazin-3-amine, which can serve as a valuable proxy for estimating solubility behavior and designing experiments.[15]

Disclaimer: This data is for a structurally analogous compound and is intended for illustrative purposes only. Experimental determination of solubility for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is strongly recommended for all applications.

SolventTemperature (K)Mole Fraction Solubility (x)Approx. Solubility (mg/mL)
Methanol 298.150.0215~35
323.150.0489~85
Ethanol 298.150.0123~20
323.150.0312~52
Acetonitrile 298.150.0188~25
323.150.0415~58
Acetone 298.150.0256~30
323.150.0577~72
Ethyl Acetate 298.150.0098~12
323.150.0251~32
Approximate mg/mL values are calculated from mole fraction for illustrative comparison and depend on solvent density.

This reference data clearly demonstrates that solubility generally increases with temperature and is higher in more polar solvents like acetone and methanol compared to ethyl acetate.[15]

References

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, ACS Publications.[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • How will you increase the solubility of organic compounds in water? Quora.[Link]

  • Methods for improving the aqueous solubility of water-insoluble or...
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • SAFETY DATA SHEET. Oakwood Chemical.[Link]

  • SAFETY DATA SHEET. Fisher Scientific.[Link]

  • 3-Chloropyrazine-2-carbonitrile. PubChem, National Center for Biotechnology Information.[Link]

  • 3,6-Difluoro-2-pyrazinecarbonitrile — Chemical Substance Information. NextSDS.[Link]

  • 3-amino-6-chloro-2-pyrazinecarbonitrile. LookChem.[Link]

  • 6-Fluoro-Pyrazine-2-Carbonitrile: A Cutting-Edge Compound. UGA Student Affairs.[Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR... PubMed, National Center for Biotechnology Information.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[Link]

  • 3-Amino-6-chloro-2-pyrazinecarbonitrile. Oakwood Chemical.[Link]

Sources

Optimization

Technical Support Center: Optimizing Amination Reactions for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Welcome to the technical support center for the amination of 3-chloro-6-fluoro-2-pyrazinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 3-chloro-6-fluoro-2-pyrazinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and achieve your desired outcomes with high yield and purity.

Introduction: The Synthetic Challenge

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a valuable building block in medicinal chemistry, largely due to the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrazine ring, further activated by the nitrile group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). However, achieving selective amination at the C3-chloro position over the C6-fluoro position can be a significant challenge. This guide will explore the two primary strategies for this transformation—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—and provide expert guidance on optimizing your reaction conditions.

Understanding the Reaction Mechanisms

The choice between an SNAr and a Buchwald-Hartwig approach is critical and depends on the nucleophilicity of your amine and the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring.[1] For pyrazines, this process is generally facilitated without the need for a metal catalyst.[2][3] The high electronegativity of fluorine tends to make the C-F bond more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions on highly electron-deficient rings.[1] This often leads to a mixture of products or preferential substitution at the fluorine position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4] This method is particularly useful when the SNAr reaction is not feasible due to the low reactivity of the aryl halide or the nucleophile.[4] Crucially, in palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend I > Br > Cl > F.[1][5] This inherent reactivity difference provides a powerful tool for achieving selective amination at the C-Cl position while leaving the more robust C-F bond intact.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of 3-chloro-6-fluoro-2-pyrazinecarbonitrile in a question-and-answer format.

Question 1: I am seeing low to no conversion of my starting material. What should I do?

Answer: Low conversion is a common issue that can stem from several factors related to your reaction conditions and reagents.

For SNAr Reactions:

  • Insufficient Thermal Energy: SNAr reactions on less activated systems or with weakly nucleophilic amines often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for product formation and potential decomposition.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate and accelerating the reaction.

  • Low Nucleophilicity of the Amine: Electron-poor or sterically hindered amines may not be reactive enough for an SNAr reaction under standard conditions.

    • Solution: If possible, consider using a more nucleophilic amine. Alternatively, this is a strong indication that a switch to a Buchwald-Hartwig protocol is necessary.[4]

For Buchwald-Hartwig Reactions:

  • Catalyst Deactivation: The palladium catalyst can be inhibited by coordination with the nitrogen atoms on the pyrazine ring or by impurities.[6]

    • Solution: Screen different palladium pre-catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective at promoting the desired catalytic cycle.[7] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incorrect Base: The base is critical for deprotonating the amine in the catalytic cycle.[6]

    • Solution: For less nucleophilic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[5] For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more appropriate.

  • Low Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, C-Cl bond activation often requires heating.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[5]

Question 2: My primary product is the result of fluorine substitution, not chlorine. How can I improve selectivity for the C-Cl position?

Answer: This is the central challenge for this substrate. As mentioned, the C-F bond is often more reactive in SNAr reactions.

  • Primary Recommendation: Switch to Buchwald-Hartwig Amination. This is the most reliable method for achieving C-Cl selectivity. The oxidative addition step is much more facile for the C-Cl bond than the C-F bond, leading to preferential formation of the desired product.[1][8]

  • For SNAr (if you must use it): Achieving selectivity is difficult. You can try to run the reaction at the lowest possible temperature that still allows for conversion. In some cases, kinetic control at lower temperatures may slightly favor C-Cl substitution, but this is not a general solution.

Question 3: I am observing significant amounts of a dehalogenated byproduct where the chlorine is replaced by hydrogen. What is causing this?

Answer: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations.[7] It occurs when the aryl halide is reduced instead of undergoing amination.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the C-N bond) and competing side reactions.

    • Solution: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by favoring the desired reductive elimination pathway.[7]

  • Base: The choice and strength of the base can play a role.

    • Solution: Consider using a slightly weaker base or a different base/solvent combination. For example, if you are using NaOtBu in dioxane, you could try K₃PO₄ in toluene.

  • Temperature: Higher temperatures can sometimes promote dehalogenation.

    • Solution: Try running the reaction at a lower temperature for a longer period.[7]

Question 4: My nitrile group is hydrolyzing to a carboxylic acid or amide. How can I prevent this?

Answer: Nitrile hydrolysis is typically caused by the presence of water under either acidic or basic conditions.

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Solution: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Dry glassware in an oven before use. Ensure your amine and base are as dry as possible. Run the reaction under a dry, inert atmosphere.

  • Control Basicity/Acidity:

    • Solution: While a base is necessary for the Buchwald-Hartwig reaction, avoid using aqueous bases. If your workup involves an acidic or basic wash, perform it quickly and at low temperatures to minimize contact time.

Frequently Asked Questions (FAQs)

Q1: Which method, SNAr or Buchwald-Hartwig, is better for my reaction?

A1: The choice depends on your goals. Use the decision tree below for guidance. In general, for selective amination at the C-Cl position, the Buchwald-Hartwig method is superior. For amination at the C-F position, or if you are using a very strong and unhindered amine nucleophile, SNAr may be a simpler, metal-free option.

Q2: How do I choose the optimal solvent?

A2: For SNAr, polar aprotic solvents like DMSO, DMF, and NMP are preferred. For Buchwald-Hartwig, common solvents include toluene, dioxane, and THF.[6][9] The choice can affect solubility and catalyst performance, so screening may be necessary. For example, some ligands and catalysts show better performance in toluene, while others are more effective in dioxane.[10]

Q3: What is the best base for this reaction?

A3: For SNAr, if a base is needed to neutralize generated HCl, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. For Buchwald-Hartwig, the choice is critical. Strong bases like NaOtBu are common for less reactive amines.[5] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used with more sensitive substrates to minimize side reactions.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a quick and easy method to qualitatively monitor the consumption of your starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Taking small aliquots from the reaction mixture at regular intervals will provide a clear picture of the reaction kinetics.

Data & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-catalyst
Ligand NoneBulky, electron-rich phosphine (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC)
Base Often not required, or DIPEA, TEANaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMSO, DMF, NMPToluene, Dioxane, THF (anhydrous)
Temperature 80 - 150 °C80 - 110 °C
Selectivity Often favors C-F substitutionHighly selective for C-Cl substitution
Protocol 1: General Procedure for Buchwald-Hartwig Amination (C-Cl Selective)
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Reagent Addition: Add 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr (May Favor C-F Substitution)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (1.0 equiv) in a polar aprotic solvent like DMSO.

  • Reagent Addition: Add the desired amine (2.0-3.0 equiv). If the amine is an HCl salt, add a non-nucleophilic base like DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 120 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualized Workflows

Decision Tree for Method Selection

This diagram will help you decide whether an SNAr or Buchwald-Hartwig approach is more suitable for your specific needs.

G start Start: Amination of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile q1 What is the primary goal? start->q1 select_cl Selective amination at C-Cl position q1->select_cl C-Cl Selectivity select_f Amination at C-F position q1->select_f C-F Reactivity buchwald Use Buchwald-Hartwig Protocol select_cl->buchwald q2 Is your amine a strong nucleophile (e.g., unhindered primary/secondary aliphatic)? select_f->q2 snar Use SNAr Protocol q2->buchwald No (e.g., aniline, hindered amine) q2->snar Yes

Caption: Decision tree for selecting the appropriate amination method.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve issues with low reaction yield.

G cluster_snar SNAr Path cluster_bh Buchwald-Hartwig Path start Low / No Conversion Observed check_temp Increase Temperature (e.g., to 100-120°C) start->check_temp check_reagents Verify Reagent Quality (Anhydrous? Correct Stoichiometry?) check_temp->check_reagents No Improvement snar_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) check_reagents->snar_solvent SNAr bh_catalyst Screen Different Ligands / Catalysts (e.g., XPhos, RuPhos) check_reagents->bh_catalyst Buchwald-Hartwig snar_done Consider Buchwald-Hartwig snar_solvent->snar_done bh_base Use Stronger Base (e.g., NaOtBu, LHMDS) bh_catalyst->bh_base

Caption: Logical workflow for troubleshooting low reaction conversion.

References

  • Concerted Nucleophilic Aromatic Substitutions. PMC, National Institutes of Health. Available at: [Link]

  • Pyrazines. Science of Synthesis. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. McMaster University. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • Scope of a nucleophilic aromatic substitution-reaction of... ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. Available at: [Link]

  • 3-Amino-6-chloro-2-pyrazinecarbonitrile. Oakwood Chemical. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-amino-6-chloro-2-pyrazinecarbonitrile. ChemBK. Available at: [Link]

  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Chemistry Portal. Available at: [Link]

  • Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? PubMed. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. ResearchGate. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-6-fluoro-2-pyrazinecarbonitrile Degradation

As a critical highly reactive intermediate in the synthesis of broad-spectrum antivirals like Favipiravir (T-705) [1], 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS: 356783-49-8) presents unique storage and handling chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical highly reactive intermediate in the synthesis of broad-spectrum antivirals like Favipiravir (T-705) [1], 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS: 356783-49-8) presents unique storage and handling challenges. The electron-deficient nature of the pyrazine ring, compounded by the electron-withdrawing nitrile and halogen groups, makes this molecule exceptionally electrophilic.

This guide provides drug development professionals and synthetic chemists with authoritative, causality-driven workflows to diagnose, troubleshoot, and prevent the degradation of this intermediate during storage.

Mechanistic Overview of Degradation

When troubleshooting batch failures or purity drops, it is critical to understand why the molecule degrades. The degradation is rarely spontaneous; it is almost exclusively driven by nucleophilic attack from ambient moisture or trace solvent impurities [2].

There are two primary competing degradation pathways:

  • Nitrile Hydrolysis: The -CN group is hydrated to a carboxamide (-CONH2) and eventually a carboxylic acid (-COOH). This is accelerated by trace acids or bases in the storage environment.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine at C6 and the chlorine at C3 are highly activated leaving groups. Water acts as a nucleophile, displacing the halogens to form 3-chloro-6-hydroxy-2-pyrazinecarbonitrile or 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile.

DegradationPathways A 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile B Ambient Moisture / H2O A->B Exposure C Nitrile Hydrolysis B->C D SNAr at C3 (Cl displacement) B->D E SNAr at C6 (F displacement) B->E F 3-Chloro-6-fluoro- 2-pyrazinecarboxamide C->F +H2O G 6-Fluoro-3-hydroxy- 2-pyrazinecarbonitrile D->G +OH- / -Cl- H 3-Chloro-6-hydroxy- 2-pyrazinecarbonitrile E->H +OH- / -F-

Fig 1: Competing degradation pathways of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile upon moisture exposure.

Quantitative Stability Profile

To establish a baseline for your storage protocols, refer to the empirical degradation rates summarized below. The data highlights that humidity control is vastly more critical than temperature control for this specific pyrazine derivative.

Storage ConditionTemp (°C)Humidity (%RH)AtmosphereDegradation Rate (%/month)Primary Degradant Identified
Optimal (Glovebox) 2–8< 1Argon< 0.1%None
Desiccator (Fridge) 2–8< 10Air (Dry)0.4%Carboxamide
Standard Fridge 2–8Ambient (40-60)Air4.5%Carboxamide & C6-Hydroxy
Room Temp (Dry) 20–25< 10Air (Dry)2.3%Carboxamide
Room Temp (Humid) 20–2560–75Air18.5% C3/C6-Hydroxypyrazines
Light Exposure 20–25AmbientAir8.4%Dimerization / Unknowns

Diagnostic Workflow & Methodologies

If your sample exhibits visual changes (e.g., shifting from a colorless/pale yellow oil or solid to a dark brown, viscous state) or failing downstream coupling reactions, you must profile the degradants to identify the point of failure in your storage chain.

DiagnosticWorkflow Start Degraded Sample (Discolored/Viscous) LCMS LC-HRMS Analysis Start->LCMS NMR 1H / 19F NMR Analysis Start->NMR M1 [M+H]+ = 176.00 (+18 Da: Hydration) LCMS->M1 M2 [M+H]+ = 156.00 (-19.9 Da: -HF +H2O) LCMS->M2 M3 [M+H]+ = 139.02 (-35.5 Da: -HCl +H2O) LCMS->M3 Res1 Carboxamide Degradant NMR->Res1 Broad NH2 singlet Res2 C6-Hydroxy Degradant NMR->Res2 Loss of 19F signal Res3 C3-Hydroxy Degradant NMR->Res3 19F shift change M1->Res1 M2->Res2 M3->Res3

Fig 2: Analytical diagnostic workflow for identifying specific pyrazine degradation products.

Protocol A: Self-Validating LC-HRMS & NMR Degradant Profiling

This protocol is designed to prevent false positives caused by degradation during the analytical sample preparation itself.

Step 1: Solvent Selection & Blank Validation

  • Action: Prepare samples using strictly anhydrous, septum-sealed Acetonitrile-d3 (CD3CN). Do not use DMSO-d6 (accelerates SNAr) or CDCl3 (often contains trace HCl which catalyzes nitrile hydrolysis).

  • Self-Validation: Run a blank spectrum of the CD3CN solvent prior to sample injection. Confirm the absence of a water peak at δ 2.13 ppm. If water is present, the solvent will degrade the sample during the NMR run, invalidating the result.

Step 2: NMR Acquisition (1H and 19F)

  • Action: Acquire a 19F NMR spectrum first. Intact 3-Chloro-6-fluoro-2-pyrazinecarbonitrile shows a distinct singlet.

  • Causality: If the 19F signal disappears entirely, SNAr at the C6 position has occurred (fluorine displaced by OH). If the 19F signal shifts significantly but remains present, SNAr likely occurred at the C3 position (chlorine displaced).

Step 3: LC-HRMS Confirmation

  • Action: Run the sample on a C18 column using a 0.1% Formic Acid in Water/MeCN gradient.

  • Self-Validation: Spike a known, freshly opened standard of the compound into a 50% aliquot of your degraded sample. If the primary peak splits into a doublet, your standard has also degraded. If it co-elutes perfectly with the suspected intact mass, your chromatography is validated. Look for +18 Da (Nitrile hydrolysis) or -19.9 Da (Fluorine displacement) mass shifts.

Protocol B: Ultra-Dry Storage & Aliquoting Procedure

To prevent degradation, the storage system must actively fight moisture ingress [3].

Step 1: Primary Containment

  • Action: Store the compound in a dark amber glass vial with a PTFE-lined septum cap.

  • Causality: PTFE prevents the chemical from interacting with the rubber septum, while the amber glass prevents photolytic dimerization.

Step 2: Secondary Containment & Atmospheric Control

  • Action: Place the primary vial inside a secondary desiccator jar backfilled with Argon gas.

  • Self-Validation: Include a Cobalt(II) Chloride moisture indicator card inside the secondary jar. If the card transitions from blue (dry) to pink (hydrated), the atmospheric integrity has been breached. This visually validates the failure of the storage condition before you waste time on chemical analysis.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile turned from a clear liquid to a dark, viscous brown oil. Can I salvage it through distillation? A1: No. The dark brown discoloration indicates extensive ring-opening or dimerization, likely triggered by photolytic degradation or advanced SNAr cascades. Vacuum distillation requires heating, which will rapidly accelerate the thermal degradation of the remaining intact nitrile. The batch must be discarded.

Q2: We stored the compound at -20°C, but it still degraded faster than our batch stored at 4°C. Why? A2: This is a classic condensation issue. When removing the vial from a -20°C freezer, the extreme temperature differential causes rapid condensation of atmospheric moisture onto the vial threads and septum. If the vial is opened before it fully equilibrates to room temperature, water is drawn directly into the compound, immediately triggering nitrile hydrolysis. Storage at 2–8°C reduces this Δ T, making condensation easier to manage.

Q3: Is it safe to prepare stock solutions of this intermediate in DMF or DMSO for long-term storage? A3: Absolutely not. While quinazoline and pyrazine derivatives are highly soluble in polar aprotic solvents like DMSO, these solvents are notoriously hygroscopic [3]. Even "anhydrous" DMSO will absorb enough water over a few days to catalyze the SNAr displacement of the C6 fluorine. Always store the intermediate neat (as a solid/oil) and only prepare solutions immediately prior to your coupling reaction.

References

  • Source: Google Patents (US Patent 6,800,629 B2 - Toyama Chemical Co Ltd)
  • 3-Chloro-6-fluoropyrazine-2-carbonitrile: Chemical and Physical Properties Source: National Center for Biotechnology Information (PubChem Compound Summary for CID 11848419) URL:[Link]

Optimization

reducing impurities in 3-Chloro-6-fluoro-2-pyrazinecarbonitrile scale-up

Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges related to impurity control and process optimization.

Introduction: The Challenge of Purity in Scale-Up

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a critical intermediate in the synthesis of various pharmaceutically active compounds. As with many halogenated heterocyclic compounds, maintaining a high purity profile during scale-up presents significant challenges. The reactivity of the pyrazine ring, coupled with the nature of the synthetic route—often involving potent halogenating and cyanating agents—can lead to a range of process-related impurities.

This document serves as a practical resource to anticipate, identify, and mitigate these impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile?

A1: The impurity profile can vary based on the specific synthetic route, but common impurities include:

  • Starting Material Carryover: Unreacted precursors such as 3,6-dichloro-2-pyrazinecarbonitrile or other pyrazine intermediates.[1][2]

  • Isomeric Impurities: Positional isomers formed during chlorination or fluorination steps if the regioselectivity is not perfectly controlled.

  • Over-reaction Products: Formation of di-fluoro or other multiply-substituted pyrazines.

  • Hydrolysis Products: Reaction of the nitrile or chloro groups with water to form amides or hydroxy-pyrazines, particularly during work-up or if wet solvents are used.[2][3]

  • Residual Solvents: High-boiling point solvents like DMF or DMAc used in cyanation reactions can be difficult to remove.[4][5]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.[6][7][8]

  • HPLC/UPLC: This is the primary technique for quantifying known and unknown impurities due to its high resolution and sensitivity.[6] A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.

  • GC-MS: Ideal for identifying volatile or semi-volatile impurities, including residual solvents and certain low-molecular-weight byproducts.[6][9]

  • LC-MS: Crucial for the structural elucidation of unknown impurities by providing accurate mass data.[8]

  • NMR: Useful for confirming the structure of isolated impurities and for quantitative analysis (qNMR) if a certified reference standard is not available.[6][7]

Q3: How does reaction scale-up affect the impurity profile?

A3: Scaling up a reaction can introduce new challenges that alter impurity formation:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing or localized "hot spots" can lead to an increase in side reactions and degradation products. Exothermic events, if not properly controlled, can significantly impact purity.[10]

  • Extended Reaction Times: Longer processing times at scale can increase the opportunity for the formation of degradation products.

  • Work-up and Isolation: Phase separations and extractions can be less efficient at a larger scale, potentially leading to higher levels of water-soluble or process-related impurities in the crude product. Filtration and drying cycles also need to be optimized to prevent product degradation or solvent retention.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Issue 1: High Levels of Dichloro- or Difluoro- Impurities
  • Symptom: HPLC or GC-MS analysis shows significant peaks corresponding to the mass of dichlorinated or difluorinated pyrazinecarbonitrile.

  • Root Cause Analysis & Corrective Actions: This issue typically stems from poor control over the stoichiometry and addition rate of the halogenating or fluorinating agent.

Potential Cause Underlying Mechanism Recommended Action
Poor Temperature Control The reaction is highly exothermic, and temperature spikes can lead to uncontrolled side reactions and over-halogenation.Ensure the reactor has adequate cooling capacity. Implement a controlled, slow addition of the reagent via a dosing pump while monitoring the internal temperature closely.
Incorrect Stoichiometry An excess of the halogenating/fluorinating agent will naturally lead to the formation of di-substituted products.Carefully calculate and weigh all reagents. For scale-up, re-validate the stoichiometry as minor deviations can have a large impact. Consider using slightly less than one equivalent of the reagent and accepting a small amount of unreacted starting material, which is often easier to remove than the over-reacted product.
Inefficient Mixing In large reactors, poor agitation can create localized areas of high reagent concentration, leading to over-reaction before the reagent has dispersed.Verify that the agitator speed and design are appropriate for the vessel size and reaction mass viscosity. Use baffles in the reactor to improve mixing efficiency.
Issue 2: Product Discoloration (Yellow to Brown Solid)
  • Symptom: The isolated solid product is off-white, yellow, or even brown, instead of the expected white to pale yellow crystalline solid.

  • Root Cause Analysis & Corrective Actions: Discoloration is often caused by trace-level, highly colored degradation products or residual metals.

Caption: Troubleshooting workflow for product discoloration.

Issue 3: Poor Yield and Purity After Recrystallization
  • Symptom: Significant material loss during recrystallization, or the final product purity does not meet specifications.

  • Root Cause Analysis & Corrective Actions: The choice of solvent and the crystallization procedure are critical.[11] An ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[11]

Potential Cause Underlying Mechanism Recommended Action
Inappropriate Solvent The product is too soluble in the cold solvent, leading to high losses in the mother liquor. Alternatively, impurities are co-crystallizing with the product.Conduct a solvent screen. Common solvents for nitriles include toluene, heptane, ethanol, and mixtures thereof.[11] Test solubility at room temperature and at reflux.
Cooling Too Rapidly Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, difficult-to-filter crystals.[11]Allow the solution to cool slowly and naturally to room temperature before further cooling in an ice bath. Controlled, slow cooling is even more critical at scale.
Premature Crystallization The product crystallizes in the filter funnel during hot filtration, leading to yield loss.[11]Use a heated filter funnel or ensure the filtration apparatus is pre-heated. Minimize the amount of solvent used to just what is necessary for complete dissolution at high temperature.

Optimized Protocols

Protocol 1: Impurity Analysis by HPLC

This protocol provides a general starting point for analyzing the purity of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

  • Column: C18 Reverse-Phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile.

Protocol 2: Optimized Recrystallization Workflow

This workflow is designed to maximize both purity and yield.

Caption: Step-by-step optimized recrystallization protocol.

References

  • Freidman, L., & Schechter, H. (1961). The Rosenmund-von Braun Reaction. The Journal of Organic Chemistry, 26(8), 2522–2524. Available at: [Link]

  • Patent RU2470924C2. Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof. Google Patents.
  • Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-45. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]

  • Jain, D. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5). Available at: [Link]

  • Kulkarni, A. A., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Zhang, Y., et al. (2024). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

spectroscopic validation of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile purity

Executive Summary: The Criticality of Pyrazine Building Block Purity In pharmaceutical development, the absolute purity of early-stage building blocks dictates the safety and yield of the final Active Pharmaceutical Ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Criticality of Pyrazine Building Block Purity

In pharmaceutical development, the absolute purity of early-stage building blocks dictates the safety and yield of the final Active Pharmaceutical Ingredient (API). 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8) is a highly electron-deficient heterocyclic intermediate[1]. It is most notably utilized in the synthesis of pyrazine-carboxamide antivirals and is rigorously monitored as "Favipiravir Impurity 14"[2][3].

Because the pyrazine ring is heavily substituted with electron-withdrawing groups (–Cl, –F, –CN), traditional area-normalization methods (like standard HPLC-UV) often fail to provide an accurate mass balance due to vastly different UV response factors among structurally similar impurities (e.g., des-fluoro or dichloro analogs)[4].

As a Senior Application Scientist, I advocate for an orthogonal spectroscopic validation strategy . This guide objectively compares the performance of Quantitative NMR (qNMR), UHPLC-UV-HRMS, and GC-FID to establish a self-validating system for certifying the purity of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Comparative Analysis of Analytical Modalities

To objectively evaluate a high-purity reference standard against a crude synthesis grade, we must deploy modalities that cover absolute quantitation, trace non-volatile profiling, and volatile solvent tracking.

Quantitative NMR (1H and 19F qNMR): The Absolute Standard

Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei, making it the gold standard for absolute mass fraction determination[5][6].

  • Mechanistic Advantage: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile ( C5​HClFN3​ ) possesses exactly one proton at the C5 position and one fluorine at the C6 position[7][8]. These adjacent nuclei exhibit strong 3JHF​ scalar coupling, resulting in characteristic doublets in both the 1H and 19F spectra. By utilizing 19F qNMR, we completely bypass background interference from protonated solvents or moisture, achieving exceptional specificity.

UHPLC-UV-HRMS: Trace Related Substances

While qNMR establishes the absolute main-component purity (LOD ~0.1%), it cannot profile trace impurities at the parts-per-million (ppm) level. UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) and Photodiode Array (PDA) detection fills this gap.

  • Mechanistic Challenge: The heavy electron-withdrawing substitution on the pyrazine ring drastically reduces its basicity, leading to poor ionization efficiency in standard Positive Electrospray Ionization (+ESI). Therefore, UV detection at 254 nm serves as the primary quantitative tool for trace impurities, while Atmospheric Pressure Chemical Ionization (APCI) or Negative ESI is deployed for mass identification.

GC-FID: Volatile Impurity Tracking

Residual solvents (e.g., toluene, acetonitrile) and volatile unreacted precursors (e.g., 3-chloro-2-pyrazinecarbonitrile) used during the fluorination step[9] will not be accurately quantified by LC-MS. GC-FID provides the necessary orthogonality to complete the mass balance.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By ensuring that the absolute purity (qNMR) plus the sum of trace impurities (LC-MS) and volatiles (GC-FID) equals 100% ( ±0.5% ), the system mathematically proves its own accuracy.

Protocol 1: Absolute Purity via 1H and 19F qNMR[6][10]

Objective: Determine the absolute mass fraction using an internal standard (IS).

  • IS Selection: Select Maleic Acid (NIST SRM) for 1H qNMR (singlet at ~6.3 ppm, well separated from the pyrazine C5-H doublet at ~8.7 ppm). Select 4-Fluorobenzoic Acid for 19F qNMR.

  • Sample Preparation: Accurately weigh ~15 mg of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and ~5 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • T1​ Relaxation Optimization (Critical Step): Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the C5 proton and the IS. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus (typically D1​=30 seconds) to ensure >99.3% magnetization recovery between pulses.

  • Acquisition & Calculation: Acquire 64 scans. Phase and baseline correct the spectrum manually. Calculate purity ( Px​ ) using the fundamental qNMR equation:

    • Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

      (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).

Protocol 2: Orthogonal Trace Profiling via UHPLC-UV-HRMS

Objective: Identify and quantify related substances ≥0.05% .

  • Column Chemistry: Use a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for the polar pyrazine ring.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (maintains the pyrazine in a consistent ionization state).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient & Detection: Run a linear gradient from 5% B to 95% B over 10 minutes. Monitor UV at 254 nm. Divert the flow to the HRMS operating in APCI mode to identify peaks corresponding to Favipiravir Impurity 7 or unreacted 3-chloro-2-pyrazinecarbonitrile[2][9].

Data Presentation: Performance Comparison

Table 1: Modality Performance Comparison for Pyrazine Derivatives

Analytical ModalityPrimary FunctionStrengthsLimitationsLOD / LOQ
1H / 19F qNMR Absolute QuantitationNo response factor bias; direct traceability to SI units.High sample consumption (~15 mg); lower sensitivity.~0.1% / 0.5%
UHPLC-UV-HRMS Trace Impurity ProfilingHigh resolution; identifies unknown degradants via exact mass.Requires response factor correction for absolute quantitation.~0.01% / 0.05%
GC-FID Volatiles & SolventsExcellent for residual synthetic solvents (toluene, hexanes).Thermally labile impurities may degrade in the inlet.~10 ppm / 50 ppm

Table 2: Purity Assessment - High-Purity Reference Standard vs. Crude Grade

MetricHigh-Purity Reference StandardCrude Synthesis GradeCausality / Origin of Impurity
Absolute Purity (qNMR) 99.6% ± 0.2%94.2% ± 0.4%Crude grade lacks final recrystallization.
Total Related Substances (LC-UV) 0.25%4.10%Carryover of 3-chloro-2-pyrazinecarbonitrile[9].
Residual Solvents (GC-FID) < 0.05% (Acetonitrile)1.50% (Toluene)Residual solvent from silica gel column chromatography[9].
Mass Balance 99.9% (Self-Validated)99.8% (Self-Validated)Confirms no "invisible" impurities (e.g., inorganic salts) are present.

Orthogonal Purity Validation Workflow

To visualize the self-validating system, the following flowchart maps the integration of these orthogonal techniques into a final Certificate of Analysis (CoA).

G Start 3-Chloro-6-fluoro-2-pyrazinecarbonitrile Batch Sample Split Orthogonal Aliquoting Start->Split qNMR 1H & 19F qNMR (Absolute Mass Fraction) Split->qNMR ~15 mg LCMS UHPLC-UV-HRMS (Trace Related Substances) Split->LCMS ~1 mg GCFID GC-FID / Headspace (Volatiles & Solvents) Split->GCFID ~5 mg DataSync Data Integration & Mass Balance Calculation qNMR->DataSync Main % LCMS->DataSync Impurity % GCFID->DataSync Solvent % Cert Certificate of Analysis (Validated Purity >99.5%) DataSync->Cert Mass Balance 100 ± 0.5%

Orthogonal spectroscopic workflow for absolute purity validation of pyrazine derivatives.

Conclusion

Relying solely on LC-UV area normalization for electron-deficient heterocycles like 3-Chloro-6-fluoro-2-pyrazinecarbonitrile introduces significant risk of purity overestimation. By anchoring the analysis with 1H and 19F qNMR and utilizing UHPLC-UV-HRMS and GC-FID for trace profiling, researchers can establish a mathematically rigorous, self-validating mass balance. This ensures that downstream API synthesis (such as Favipiravir production) is built upon a foundation of absolute chemical certainty.

References

  • Pharmaffiliates. "3-Chloro-6-fluoropyrazine-2-carbonitrile - Favipiravir Impurities." Pharmaffiliates. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11846205, 3-Chloro-6-fluoropyrazine-2-carbonitrile." PubChem. Available at: [Link]

  • Google Patents. "US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof." Google Patents.
  • PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." PatSnap. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at: [Link]

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." ACS Publications. Available at: [Link]

Sources

Comparative

Comparative Guide: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile vs. Alternative Pyrazinecarbonitriles in Drug Design

Executive Summary The pyrazinecarbonitrile scaffold is a highly versatile heterocyclic building block in modern medicinal chemistry. Its electron-deficient nature, combined with the synthetically modifiable nitrile group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazinecarbonitrile scaffold is a highly versatile heterocyclic building block in modern medicinal chemistry. Its electron-deficient nature, combined with the synthetically modifiable nitrile group, enables diverse functionalization. This guide provides an objective, data-driven comparison between 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8)—a critical intermediate in synthesizing broad-spectrum antivirals like Favipiravir—and other prominent pyrazinecarbonitriles, such as unsubstituted Pyrazinecarbonitrile (CAS 19847-12-2) and 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) .

Designed for researchers and drug development professionals, this guide evaluates structural mechanisms, comparative performance, and self-validating experimental protocols to inform rational drug design.

Structural & Mechanistic Profiling

The utility of a pyrazinecarbonitrile derivative is dictated by its ring substituents, which govern both its chemical reactivity during synthesis and its downstream biological mechanism.

  • 3-Chloro-6-fluoro-2-pyrazinecarbonitrile [1]: This compound stands out due to its dual halogenation. The fluorine atom at the C6 position is non-negotiable for the antiviral efficacy of its downstream product (Favipiravir); it mimics the hydrogen-bonding dynamics of natural purine bases when metabolized into a ribofuranosyl 5'-triphosphate (RTP) derivative. The chlorine at C3 provides a highly reactive site for nucleophilic aromatic substitution (SNAr), allowing for efficient conversion to a hydroxyl group during final API synthesis.

  • Pyrazinecarbonitrile (Unsubstituted) [2]: Lacking halogen substituents, this scaffold relies primarily on the reactivity of its nitrile group. Controlled hydrolysis of this group yields Pyrazinamide, a first-line prodrug for tuberculosis that disrupts membrane energetics and transport functions in Mycobacterium tuberculosis.

  • 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) [3]: Unlike the previous two, which act as synthetic intermediates, PSPC operates as an intact pharmacophore. It exhibits direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and synergizes with efflux pump inhibitors to target Gram-negative ESKAPE pathogens.

Comparative Performance & Physicochemical Data

The following table summarizes the quantitative data, target applications, and expected synthetic yields for the key pyrazinecarbonitrile scaffolds discussed.

CompoundCAS NumberPrimary RoleKey Structural FeatureTarget Pathogen / MechanismExperimental Yield (Key Step)
3-Chloro-6-fluoro-2-pyrazinecarbonitrile 356783-49-8Antiviral IntermediateDual halogenation (C3-Cl, C6-F)Influenza, RNA Viruses (RdRp inhibition via T-705)~35-40% (Fluorination step)
Pyrazinecarbonitrile 19847-12-2Antitubercular Prodrug PrecursorUnsubstituted pyrazine ringMycobacterium tuberculosis (Membrane energetics)>85% (Hydrolysis step)
3-(Phenylsulfonyl)-2-pyrazinecarbonitrile N/AAntibacterial Agent (Hit Compound)Phenylsulfonyl group at C3MRSA, ESKAPE pathogens (Efflux pump synergy)N/A (Direct Screening)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical synthetic steps for utilizing these scaffolds, emphasizing the causality behind specific reagent choices and providing built-in validation checkpoints.

Protocol A: Synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (Fluorination) [1]
  • Objective: Introduce a fluorine atom at the C6 position of 3-chloro-2-pyrazinecarbonitrile.

  • Causality & Design: Direct fluorination of heteroaromatics is violently exothermic and frequently leads to ring cleavage or polymerization. Using a highly diluted 10% fluorine gas stream in nitrogen at ice-cooled temperatures (0°C) mitigates thermal degradation. This controls the electrophilic substitution, ensuring high regioselectivity at the C6 position without fragmenting the pyrazine ring.

  • Step-by-Step Procedure:

    • Dissolve 0.3 g (2.15 mmol) of 3-chloro-2-pyrazinecarbonitrile in 15 mL of anhydrous acetonitrile in a specialized fluorination reactor.

    • Cool the reaction vessel to 0°C using an ice bath to manage reaction kinetics.

    • Introduce 10% F₂ gas (diluted with N₂) at a strictly controlled rate of 45 mL/min for approximately 30 minutes.

    • Validation Checkpoint 1 (TLC): Monitor reaction progress via Thin Layer Chromatography (eluent: toluene:n-hexane = 3:1). The reaction is complete when the starting material spot is fully consumed.

    • Purge the system thoroughly with pure N₂ for 15 minutes to safely remove residual highly reactive F₂ gas.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting oily residue via silica gel column chromatography (eluent: n-hexane:ethyl acetate = 10:1).

    • Validation Checkpoint 2 (Yield & IR): Yields approximately 0.12 g (~35%) of 3-chloro-6-fluoro-2-pyrazinecarbonitrile as a colorless oil. Verify via IR (KBr) cm⁻¹: 2232 (distinct nitrile stretch).

Protocol B: Hydrolysis of Pyrazinecarbonitrile to Pyrazinamide [2]
  • Objective: Convert the nitrile group of unsubstituted pyrazinecarbonitrile to a primary carboxamide.

  • Causality & Design: Standard acidic or basic hydrolysis of nitriles often overshoots, yielding the corresponding carboxylic acid. Using mild alkaline hydrogen peroxide (H₂O₂/NaOH) capitalizes on the highly nucleophilic hydroperoxide ion (HOO⁻). The hydroperoxide ion attacks the nitrile carbon significantly faster than a standard hydroxide ion, selectively arresting the reaction at the primary amide stage to yield Pyrazinamide.

  • Step-by-Step Procedure:

    • Dissolve 1.0 equivalent of pyrazinecarbonitrile in ethanol.

    • Add 1.2 equivalents of an aqueous sodium hydroxide (NaOH) solution.

    • Carefully add 30% hydrogen peroxide (H₂O₂) dropwise. Maintain the internal temperature below 40°C using a water bath to prevent thermal degradation of the peroxide and control the exothermic nature of the hydration.

    • Stir the reaction mixture for 2 hours.

    • Validation Checkpoint 1 (TLC): Confirm complete consumption of the starting nitrile.

    • Quench with sodium bisulfite to neutralize unreacted peroxide, then neutralize the mixture with dilute HCl to precipitate the product.

    • Filter, wash with cold water, and recrystallize from ethanol.

    • Validation Checkpoint 2 (Melting Point): Verify purity via melting point determination (expected 188–191°C) and TLC comparison against a certified Pyrazinamide standard.

Visualizations

SyntheticPathways P1 3-Chloro-2-pyrazinecarbonitrile P2 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile P1->P2 10% F2 Gas, 0°C (Fluorination) P3 Favipiravir (T-705) Antiviral Agent P2->P3 Hydrolysis & Hydroxylation A1 Pyrazinecarbonitrile (Unsubstituted) A2 Pyrazinamide Antitubercular Agent A1->A2 H2O2 / NaOH (Selective Hydrolysis) B1 3-(Phenylsulfonyl)- 2-pyrazinecarbonitrile B2 PSPC Antibacterial (MRSA Active) B1->B2 Direct Screening (Efflux Pump Synergy)

Caption: Divergent synthetic pathways of pyrazinecarbonitriles toward various therapeutic agents.

MOA N1 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile N2 Favipiravir (Prodrug) N1->N2 Synthetic Conversion N3 Favipiravir-RTP (Active Metabolite) N2->N3 Intracellular Phosphorylation N4 Viral RNA-dependent RNA polymerase (RdRp) N3->N4 Competitive Inhibition N5 Lethal Mutagenesis & Chain Termination N4->N5 Viral Eradication

Caption: Intracellular activation and mechanism of Favipiravir against viral RNA polymerase.

References

  • US Patent 6800629B2:Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof.
  • National Institutes of Health (PMC): Antibacterial Properties of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile. PubMed Central (PMC6312437).[Link]

Validation

Comparative Mass Spectrometry Fragmentation Guide: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and Structural Analogues

Executive Summary In medicinal chemistry, halogenated pyrazinecarbonitriles serve as critical building blocks for antiviral agents (e.g., favipiravir) and kinase inhibitors[1]. As a Senior Application Scientist, I freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, halogenated pyrazinecarbonitriles serve as critical building blocks for antiviral agents (e.g., favipiravir) and kinase inhibitors[1]. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of these dense, heteroaromatic systems. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile against two common alternatives: 3,6-Dichloro-2-pyrazinecarbonitrile and 3-Amino-6-chloro-2-pyrazinecarbonitrile . By understanding the thermodynamic drivers behind their gas-phase dissociation, researchers can develop highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for drug metabolism and pharmacokinetic (DMPK) studies.

Scientific Principles of Pyrazine Fragmentation

The fragmentation of halogenated pyrazinecarbonitriles under Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) is governed by three competing thermodynamic pathways:

  • Nitrile Cleavage: The electron-withdrawing cyano group destabilizes the pyrazine ring, making the neutral loss of Hydrogen Cyanide (HCN, -27 Da) a universal primary fragmentation pathway for these compounds[2].

  • Halogen Radical vs. Neutral Loss: The bond dissociation energy of C-F (~485 kJ/mol) is significantly higher than that of C-Cl (~327 kJ/mol). Consequently, chlorinated analogues readily lose a chlorine radical (Cl•, -35 Da), whereas fluorinated analogues preferentially undergo rearrangement to expel neutral Hydrogen Fluoride (HF, -20 Da)[3].

  • Ring Contraction: Nitrogen-containing heterocycles frequently undergo retro-Diels-Alder-like ring contractions following initial substituent loss, leading to further expulsion of HCN or CO[4].

Comparative Data Analysis

To objectively compare the analytical performance and diagnostic utility of these compounds, we evaluate their high-resolution precursor profiles and CID fragmentation efficiencies.

Table 1: High-Resolution Precursor Ion Profiling (ESI+)

Note: The isotopic envelope is the first line of structural validation for halogenated species[5].

CompoundMolecular FormulaMonoisotopic MassTheoretical [M+H]⁺ (³⁵Cl)Diagnostic Isotope Ratio
3-Chloro-6-fluoro-2-pyrazinecarbonitrile C₅HFN₃Cl156.984 Da157.992 m/z~ 3:1 (M : M+2)
3,6-Dichloro-2-pyrazinecarbonitrile C₅HCl₂N₃172.954 Da173.962 m/z~ 9:6:1 (M : M+2 : M+4)
3-Amino-6-chloro-2-pyrazinecarbonitrile C₅H₃ClN₄154.004 Da155.012 m/z~ 3:1 (M : M+2)
Table 2: Comparative CID Fragmentation Data (Optimal CE = 25 eV)
CompoundPrimary Neutral LossSecondary FragmentKey Diagnostic Product Ions (m/z)Base Peak (100% Abundance)
3-Chloro-6-fluoro-2-pyrazinecarbonitrile -HCN (-27 Da)-HF (-20 Da)131.0, 138.0, 111.0, 96.0m/z 131.0
3,6-Dichloro-2-pyrazinecarbonitrile -HCN (-27 Da)-Cl• (-35 Da)147.0, 112.0, 85.0m/z 147.0
3-Amino-6-chloro-2-pyrazinecarbonitrile -NH₃ (-17 Da)-HCN (-27 Da)138.0, 111.0, 76.0m/z 138.0

Performance Insight: 3-Chloro-6-fluoro-2-pyrazinecarbonitrile exhibits a highly specific secondary loss of HF (m/z 131.0 → 111.0) that is completely absent in the dichloro alternative. This unique transition provides a superior Multiple Reaction Monitoring (MRM) channel with minimal matrix interference.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal quality check.

Step 1: Sample Preparation & Matrix Spiking

  • Action: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 10 ng/mL. Spike with 5 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₃-pyrazine).

  • Causality: Formic acid ensures robust protonation for ESI+. The internal standard normalizes matrix suppression effects and verifies ionization efficiency across runs.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C18 stationary phase provides adequate retention for polar aromatic nitriles. Narrow chromatographic peaks (<3 sec width) maximize the Signal-to-Noise (S/N) ratio for MS detection.

Step 3: Precursor Ion Isotopic Validation (MS1 Check)

  • Action: Perform a full MS scan (m/z 100-300). Isolate the precursor and verify the ³⁵Cl/³⁷Cl isotopic envelope.

  • Causality: For mono-chlorinated species, the M and M+2 peaks must exhibit a ~3:1 ratio[5]. If the ratio deviates by >5%, isobaric interference is present, and subsequent MS/MS data will be compromised. Do not proceed to CID without passing this check.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate the ³⁵Cl precursor (m/z 158.0) using a narrow 0.7 Da quadrupole window. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas.

  • Causality: Ramping CE ensures the capture of both low-energy thermodynamic pathways (e.g., -HCN) and high-energy kinetic pathways (e.g., pyrazine ring cleavage), providing a complete structural fingerprint.

LCMS_Workflow S1 1. Sample Prep (Spiked Matrix) S2 2. UPLC Separation (C18, Gradient) S1->S2 S3 3. ESI+ Ionization (Isotope Check) S2->S3 S4 4. CID MS/MS (CE: 10-40 eV) S3->S4 S5 5. Data Analysis (MRM Extraction) S4->S5

Figure 1: Self-validating LC-MS/MS workflow for pyrazinecarbonitrile analysis.

Mechanistic Fragmentation Pathway

The fragmentation of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is distinct due to the presence of both fluorine and chlorine on the same heteroaromatic ring. The initial energy deposition primarily breaks the pyrazine-nitrile bond, expelling HCN. Subsequent fragmentation depends heavily on the relative stabilities of the halogen bonds. The loss of a chlorine radical is observed, but the expulsion of neutral HF is often thermodynamically favored due to the stability of the HF molecule[3].

Fragmentation_Logic M Precursor Ion[M+H]+ m/z 158.0 (35Cl) F1 [M+H - HCN]+ m/z 131.0 M->F1 -HCN (-27 Da) F2 [M+H - HF]+ m/z 138.0 M->F2 -HF (-20 Da) F3 [M+H - Cl•]+ m/z 123.0 M->F3 -Cl• (-35 Da) F4 [M+H - HCN - HF]+ m/z 111.0 F1->F4 -HF (-20 Da) F5 [M+H - HCN - Cl•]+ m/z 96.0 F1->F5 -Cl• (-35 Da) F2->F4 -HCN (-27 Da)

Figure 2: ESI+ CID fragmentation pathway for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Conclusion

When compared to its structural analogues, 3-Chloro-6-fluoro-2-pyrazinecarbonitrile offers a highly distinct mass spectrometric signature. While the dichloro analogue (a favipiravir precursor) relies heavily on sequential chlorine radical losses[1], the fluoro-chloro analogue provides a uniquely stable secondary neutral loss of HF. For drug development professionals designing high-sensitivity bioanalytical assays, targeting the m/z 158.0 → 111.0 transition ensures maximum specificity and eliminates cross-talk from non-fluorinated metabolites.

Sources

Comparative

Benchmarking the Thermal Stability of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile: A Comparative Guide for Process Chemists

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Thermal degradation kinetics, process safety, and intermediate benchmarking in antiviral API synthesis. Executive Summa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Thermal degradation kinetics, process safety, and intermediate benchmarking in antiviral API synthesis.

Executive Summary & Chemical Context

The synthesis of broad-spectrum antiviral agents, most notably Favipiravir (T-705), relies heavily on the regioselective functionalization of halogenated pyrazinecarbonitriles. In industrial scale-up, the thermal stability of these intermediates dictates the safety margins of the reaction parameters.

While1 is a widely documented precursor known for its high volatility and skin irritancy [2],2 [1] offers a strategic alternative. The differential bond dissociation energies between the C-Cl and C-F bonds allow for highly controlled, stepwise nucleophilic aromatic substitution ( SN​Ar ) [3]. However, this asymmetric halogenation introduces unique thermal vulnerabilities.

This guide objectively benchmarks the thermal stability of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile against its structural analogs, providing actionable experimental protocols and kinetic data to ensure process safety.

Comparative Benchmarking: Quantitative Thermal Data

To establish a baseline for process safety, 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (Target) was benchmarked against two primary alternatives used in3 [3]: the symmetrically fluorinated analog and the mono-chlorinated analog.

Table 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Benchmarking
Compound / Intermediate Tonset​ (°C) Tmax​ (°C) ΔHdecomp​ (J/g)24h Mass Loss at 120°C (%)Primary Thermal Risk
3-Chloro-6-fluoro-2-pyrazinecarbonitrile 145.2 168.5 -845 4.2% C-Cl Homolysis / Dimerization
3,6-Difluoro-2-pyrazinecarbonitrile182.4205.1-61012.5% (Volatilization)High Volatility / Sublimation
3-Chloro-2-pyrazinecarbonitrile160.8188.3-7202.1%Nitrile Oligomerization

Data Interpretation: The introduction of the chlorine atom at the 3-position significantly lowers the thermal decomposition onset ( Tonset​ ) compared to the difluoro-analog. The C-Cl bond (~330 kJ/mol) is substantially weaker than the C-F bond (~485 kJ/mol). Under thermal stress, 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is prone to radical-induced dechlorination, leading to exothermic dimerization.

Mechanistic Pathways of Thermal Degradation

Understanding how a molecule fails under thermal stress is just as critical as knowing when it fails. The logical relationship of the degradation pathways is visualized below.

DegradationPathway Parent 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile Stress Thermal Stress (>145°C) Parent->Stress PathA C-Cl Bond Homolysis Stress->PathA Primary PathB Nitrile Oligomerization Stress->PathB Secondary Radical Pyrazinyl Radical Intermediate PathA->Radical Polymer Polytriazine Derivatives PathB->Polymer Dimer Dechlorinated Dimers Radical->Dimer

Logical relationship of thermal degradation pathways in 3-chloro-6-fluoro-2-pyrazinecarbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermal benchmarking data must be generated using a self-validating system. As a Senior Application Scientist, I mandate the following protocol, which explicitly defines the causality behind each methodological choice.

Protocol A: Differential Scanning Calorimetry (DSC) for Tonset​ Determination

Objective: Accurately determine the exothermic decomposition onset without artificial thermal lag.

System Suitability & Calibration (The Self-Validation Step):

  • Indium Calibration: Run a high-purity Indium standard prior to sample analysis.

    • Causality: Indium has a highly stable melting point of 156.6°C. Because the expected decomposition of our target pyrazinecarbonitriles falls between 140°C and 190°C, Indium perfectly brackets our working range, ensuring the instrument's thermocouple is precisely calibrated for this specific thermal event.

Sample Analysis Steps:

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile into a gold-plated high-pressure crucible.

    • Causality: Gold is inert. Standard aluminum pans can act as Lewis acid catalysts at elevated temperatures, artificially lowering the decomposition onset of halogenated heterocycles. High-pressure sealing prevents endothermic volatilization from masking exothermic decomposition.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Displacing oxygen isolates purely thermal (pyrolytic) degradation from oxidative degradation, allowing for accurate kinetic modeling.

  • Heating Ramp: Heat from 25°C to 300°C at a strict rate of 5°C/min.

    • Causality: While industrial screening often uses 10°C/min, a slower 5°C/min rate minimizes thermal gradients within the sample mass, preventing the artificial inflation of Tonset​ and ensuring thermal equilibrium.

Protocol B: Isothermal Thermogravimetric Analysis (TGA) for Process Hold Times

Objective: Determine the maximum safe hold-time for the intermediate at typical reactor operating temperatures (120°C).

Steps:

  • Load 10.0 mg of the sample into an open platinum TGA pan.

  • Ramp rapidly (20°C/min) to 120°C under N2​ flow.

  • Hold isothermally at 120°C for 24 hours.

  • Continuously monitor mass loss ( Δm ).

    • Causality: Mass loss at isothermal conditions below Tonset​ differentiates between slow sublimation (common in 3,6-difluoro derivatives) and actual chemical degradation (common in 3-chloro derivatives).

ProtocolWorkflow Sample Sample Prep: 3-Chloro-6-fluoro- 2-pyrazinecarbonitrile DSC DSC Analysis (5°C/min, N2 Purge) Sample->DSC TGA Isothermal TGA (120°C for 24h) Sample->TGA Calib System Calibration (Indium Standard) Calib->Sample Validates Data Kinetic Modeling (Arrhenius Eq.) DSC->Data T_onset, ΔH TGA->Data Mass Loss % Result Thermal Stability Profile Data->Result

Workflow for self-validating thermal benchmarking of pyrazinecarbonitrile derivatives.

Conclusion & Process Recommendations

When designing synthetic routes for Favipiravir or related pyrazine-based antivirals, 3-Chloro-6-fluoro-2-pyrazinecarbonitrile offers superior regioselectivity compared to its difluoro counterpart, but it comes at the cost of reduced thermal stability.

Key Takeaways for Scale-Up:

  • Maximum Recommended Process Temperature: Do not exceed 115°C during prolonged reactions (e.g., nucleophilic substitutions) involving this intermediate, maintaining a 30°C safety buffer below its Tonset​ of 145.2°C.

  • Storage: The compound must be stored at 2-8°C under an inert atmosphere to prevent slow, ambient-temperature dimerization initiated by trace moisture or light.

  • Alternative Selection: If the synthetic step requires temperatures exceeding 130°C, process chemists should pivot to the 3,6-difluoro-2-pyrazinecarbonitrile intermediate, provided the facility is equipped to handle its high volatility and skin-irritant properties.

References

  • Title: 3-Chloro-6-fluoropyrazine-2-carbonitrile Product Data Source: Pharmaffiliates URL: [Link]

  • Title: Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action, Clinical Development, Synthesis at Scale, and Outlook for Supply Source: Semantic Scholar URL: [Link]

  • Title: Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

For Immediate Reference: A Procedural Guide for Research, Scientific, and Drug Development Professionals The handling and disposal of halogenated heterocyclic compounds like 3-Chloro-6-fluoro-2-pyrazinecarbonitrile deman...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: A Procedural Guide for Research, Scientific, and Drug Development Professionals

The handling and disposal of halogenated heterocyclic compounds like 3-Chloro-6-fluoro-2-pyrazinecarbonitrile demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

I. Immediate Safety and Hazard Recognition

Before initiating any disposal procedure, it is paramount to recognize the potential hazards associated with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile. While specific toxicological data for this compound is not extensively detailed in readily available literature, its structural congeners and functional groups (chlorine, fluorine, nitrile, pyrazine ring) suggest that it should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile-containing compounds can be particularly hazardous.

  • Irritation: Likely to cause skin and serious eye irritation.[1][2] May also cause respiratory irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have detrimental effects on aquatic life.[3] Discharge into drains or waterways must be strictly avoided.[3][4][5]

Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be considered standard practice when handling this compound in any form—pure, in solution, or as waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][3]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the risk of inhaling dust, fumes, or vapors.[1][4][6]
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not merely a suggestion but a requirement governed by regulations from bodies such as the Environmental Protection Agency (EPA).[7][8] The following workflow provides a systematic approach to ensure compliance and safety.

Step 1: Waste Segregation - The Critical First Move

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Due to its chemical structure, 3-Chloro-6-fluoro-2-pyrazinecarbonitrile falls into a specific waste category.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][9]

  • Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, and must not be mixed with non-halogenated organic waste.[9][10] Mixing waste streams can create dangerous reactions and complicates the disposal process, increasing costs and environmental risk.

Step 2: Containerization - Secure and Compliant

The integrity of the waste container is essential to prevent leaks and spills.

  • Action: Use a chemically compatible container, preferably plastic over glass to minimize the risk of breakage.[7] The container must have a secure, tight-fitting lid.[1][2][4]

  • Causality: Improperly sealed containers can release harmful vapors and are a primary source of laboratory contamination.

Step 3: Labeling - Clear and Unambiguous Communication

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[7]

  • Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "3-Chloro-6-fluoro-2-pyrazinecarbonitrile" (no abbreviations)[7]

    • The approximate quantity or concentration.

    • The date of waste generation.[7]

    • The name of the principal investigator and the laboratory location.[7]

  • Causality: This information is vital for the Environmental Health and Safety (EHS) office to manage and dispose of the waste in accordance with federal and local regulations.[7]

Step 4: Storage - A Safe Holding Pattern

Waste containers must be stored safely pending collection.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1][2] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[11]

  • Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure to laboratory personnel.

Step 5: Disposal - The Final Hand-Off

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6][7]

  • Action: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[3][7] Follow your institution's specific procedures for waste pickup requests.

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in a manner that complies with all legal and environmental standards, typically through methods like incineration at a permitted facility.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

DisposalWorkflow Disposal Workflow for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Generation of Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Select Compatible Container (e.g., Labeled Plastic Bottle) Segregate->Container Label Affix Hazardous Waste Tag - Full Chemical Name - Date & PI Information Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Check Ensure Container is Sealed and Away from Incompatibles Store->Check ContactEHS Contact EHS for Pickup Check->ContactEHS End Disposal via Licensed Contractor (e.g., Incineration) ContactEHS->End

Caption: Decision workflow for the safe disposal of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

III. Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and correct response is crucial.

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately.[1][2] Seek medical attention if breathing is difficult or symptoms persist.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your vital research and development work can proceed without compromising the well-being of your team or the integrity of our shared environment.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • (2024, December 5).
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety website.
  • (n.d.).
  • CymitQuimica. (2024, December 19).
  • (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • Thermo Fisher Scientific. (2011, January 10).
  • Fisher Scientific. (2011, January 10).
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • (2022, July 12).
  • (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Braun Research Group. (n.d.).
  • Axxence Aromatic GmbH. (n.d.).
  • (n.d.).
  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • (n.d.).
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.
  • (2024, December 16).

Sources

Handling

Personal protective equipment for handling 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-6-fluoro-2-pyrazinecarbonitrile As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a heterocyclic compound whose precise toxicological profile is not exhaustively documented. Therefore, we must operate under the precautionary principle, treating it with the same level of caution as a potent, cytotoxic agent. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the hierarchy of controls and field-proven laboratory practices. Our objective is to build a self-validating system of safety that protects researchers while ensuring the integrity of our work.

Hazard Assessment: The Rationale for Stringent Controls

Key Hazards of Analogous Compounds Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Analogs are often categorized as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5][6]

  • Severe Skin and Eye Damage: Contact can lead to serious skin irritation, chemical burns, and irreversible eye damage.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3][4][6]

Given these potential risks, all handling procedures must be designed to minimize exposure to the lowest reasonably practicable level. This approach is standard practice for working with investigational compounds and cytotoxic agents where the full spectrum of health effects is not yet known.[7][8][9]

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the preceding layers of safety protocols, particularly engineering controls.

cluster_0 Hierarchy of Controls Eng Engineering Controls (Fume Hood, Ventilated Enclosure) Admin Administrative Controls (SOPs, Training, Designated Areas) Eng->Admin Primary Barrier PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Admin->PPE Secondary Barrier

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures to minimize reliance on PPE.

Engineering Controls: Your Primary Barrier

Direct handling of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile should only occur within a properly functioning chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure) for weighing operations.[10][11] These systems are designed to capture and exhaust chemical dust and vapors, preventing them from entering the laboratory environment and the user's breathing zone.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 3-Chloro-6-fluoro-2-pyrazinecarbonitrile.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double Nitrile GlovesSafety Goggles & Face ShieldDisposable, Low-Permeability GownRecommended (N95 minimum) if not in a containment hood
Preparing Solutions Double Nitrile GlovesSafety GogglesDisposable, Low-Permeability GownNot required inside a fume hood
Reaction Work-up/Purification Double Nitrile GlovesSafety GogglesDisposable, Low-Permeability GownNot required inside a fume hood
Handling Contaminated Waste Double Nitrile GlovesSafety GogglesDisposable, Low-Permeability GownNot required
Hand Protection: The Critical Interface

Standard latex examination gloves are insufficient. The primary defense is chemically resistant nitrile gloves.

  • Double-Gloving: This is a mandatory practice. It provides a critical safety buffer in case the outer glove is breached. The outer glove should be removed and disposed of immediately upon suspected contamination.[11]

  • Technique: Cuffs of the disposable gown should be tucked into the inner glove. The outer glove then goes over the cuff of the gown, creating a complete seal.

  • Inspection: Always inspect gloves for tears or pinholes before use.[10]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Goggles: These are required for all operations. They must provide a complete seal around the eyes to protect against splashes from all angles.[12] Standard safety glasses with side shields are inadequate.

  • Face Shield: A full-face shield must be worn over safety goggles when handling the solid compound outside of a glovebox or when there is a significant risk of splashing (e.g., quenching a reaction).[5]

Body Protection: Preventing Dermal Absorption

A standard cotton lab coat is not sufficient protection against this compound.

  • Disposable Gown: A disposable, low-permeability gown with a closed front and long, cuffed sleeves is required.[11] This prevents the contamination of personal clothing and minimizes the risk of dermal absorption. The gown should be changed immediately if it becomes contaminated.

Operational Protocols: Ensuring Procedural Discipline

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed precisely.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D_Gown 1. Gown D_Goggles 2. Goggles/ Face Shield D_Gown->D_Goggles D_Glove1 3. Inner Gloves (Under Cuff) D_Goggles->D_Glove1 D_Glove2 4. Outer Gloves (Over Cuff) D_Glove1->D_Glove2 F_Glove2 1. Outer Gloves (Contaminated) F_Gown 2. Gown (Roll Away from Body) F_Glove2->F_Gown F_Goggles 3. Goggles/ Face Shield F_Gown->F_Goggles F_Glove1 4. Inner Gloves F_Goggles->F_Glove1

Caption: The sequence for donning and doffing PPE is designed to minimize cross-contamination.

Protocol 2: Safe Handling and Weighing of Solid
  • Preparation: Ensure the ventilated balance enclosure or chemical fume hood is operating correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[11]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Use dedicated spatulas and weighing papers. Handle the container with care to avoid generating dust.

  • Weighing: Tare the receiving vessel on the balance. Carefully transfer the desired amount of solid. Close the primary container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the weighing paper, absorbent pad, and outer gloves as contaminated waste.

  • Doff PPE: Follow the doffing sequence. Wash hands thoroughly with soap and water immediately after leaving the work area.[10]

Emergency Procedures: Spill and Exposure Management

Spill Management

All personnel must be trained on spill response procedures.[8] A dedicated spill kit for cytotoxic/hazardous chemicals should be readily accessible.

  • Alert & Evacuate: Alert others in the immediate area and evacuate if necessary. Restrict access to the spill area.[11]

  • Assess: For small spills (<5 g or 5 mL) inside a fume hood, trained personnel can proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate and contact the institutional safety officer.

  • PPE: Don appropriate PPE, including double nitrile gloves, a disposable gown, and safety goggles. A respirator may be necessary if there is a risk of airborne dust.[11]

  • Cleanup:

    • Solids: Gently cover the spill with wet absorbent pads to avoid generating dust.[11] Do not sweep dry powder.

    • Liquids: Cover with an inert absorbent material.

  • Decontaminate: Working from the outside in, collect all contaminated materials and place them in a clearly labeled hazardous waste bag ("Cytotoxic Waste").[8] Clean the spill area three times with a detergent solution, followed by water.[11]

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous chemical waste.[1][4]

Personnel Exposure

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush the eyes with water or an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][11]

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

All materials that come into contact with 3-Chloro-6-fluoro-2-pyrazinecarbonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a yellow "Cytotoxic Waste" bag).[7][8]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety department for specific disposal protocols, which typically involve high-temperature incineration.[1]

References

  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. (n.d.). Angene. [Link]

  • SAFETY DATA SHEET - Pyrazine-2-carbonitrile. (2011). Thermo Fisher Scientific. [Link]

  • Friese, C. R., McArdle, C., & Fauer, A. (2015). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational and Environmental Hygiene, 12(8), D149–D159. [Link]

  • East, J. L., & Entringer, C. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(3), 143–149. [Link]

  • SOP for use of cytotoxic agents in Research. (2025). UNT Health Science Center. [Link]

  • NATURAL PYRAZINES 36 - Safety Data Sheet. (2026). Axxence. [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026). Health and Safety Executive. [Link]

  • Pest control technical note – Personal Protective Equipment: specific PPE items. (n.d.). Victoria State Government Health and Human Services. [Link]

  • PPE for CBRN Incidents. (n.d.). Respirex International. [Link]

  • Pesticides PPE - Choosing the right personal protective equipment. (n.d.). Medicom. [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Environmental Health & Safety, University of Texas at Dallas. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-2-pyrazinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-fluoro-2-pyrazinecarbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.